Product packaging for Ipragliflozin-d5(Cat. No.:)

Ipragliflozin-d5

Cat. No.: B1153965
M. Wt: 409.48
Attention: For research use only. Not for human or veterinary use.
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Description

Ipragliflozin-d5 is a deuterium-labeled analog of Ipragliflozin, a potent and selective Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor. This compound is designed for use as a stable isotopically labeled internal standard in the quantitative analysis of Ipragliflozin. Its primary application is in analytical method development, validation (AMV), and Quality Control (QC) procedures during the synthesis and formulation stages of pharmaceutical research and development . By utilizing this compound, researchers can achieve greater accuracy and reliability in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, correcting for variations in sample preparation and instrument response. The parent compound, Ipragliflozin, functions by selectively inhibiting SGLT2 in the proximal renal tubules, thereby reducing renal glucose reabsorption and increasing urinary glucose excretion to manage hyperglycemia in Type 2 Diabetes . Ipragliflozin exhibits high selectivity for SGLT2 over other SGLT family members, acting as a competitive inhibitor with persistent binding to the transporter . The deuterated form, this compound, is a critical tool for tracing and precisely measuring the concentration of the active pharmaceutical ingredient (API) in complex biological matrices, supporting pharmacokinetic and metabolism studies. This certified reference standard is compliant with regulatory guidelines and provides traceability against pharmacopeial standards (e.g., USP, EP) . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₂₁H₁₆D₅FO₅S

Molecular Weight

409.48

Synonyms

(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol-d5

Origin of Product

United States

Foundational & Exploratory

The Role of Ipragliflozin-d5 in Modern Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipragliflozin-d5 is the deuterium-labeled analogue of Ipragliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). While Ipragliflozin itself is a therapeutic agent for the management of type 2 diabetes mellitus, its deuterated counterpart, this compound, serves a critical role in the research and development of this and other related pharmaceutical compounds. This technical guide provides an in-depth overview of this compound, its primary application in research, and detailed methodologies for its use.

Core Concepts: The Utility of Deuterated Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and precise measurements. An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for this purpose.

This compound is chemically identical to Ipragliflozin, with the exception that five hydrogen atoms have been replaced by deuterium atoms. This mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly during sample preparation and chromatographic separation.

Chemical and Physical Properties

A clear understanding of the chemical properties of both Ipragliflozin and its deuterated form is fundamental for their application in research. The key properties are summarized below.

PropertyIpragliflozinThis compound
Molecular Formula C₂₁H₂₁FO₅SC₂₁H₁₆D₅FO₅S
Molecular Weight 404.45 g/mol 409.48 g/mol
Chemical Structure (1S)-1,5-anhydro-1-C-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-D-glucitolDeuterated analogue of Ipragliflozin
Appearance White to off-white crystalline powderNot specified, typically similar to parent compound

Note: The exact location of the five deuterium atoms on the this compound molecule is not consistently specified in publicly available documentation.

Primary Use in Research: Bioanalytical Quantification

The principal application of this compound is as an internal standard in bioanalytical methods for the quantification of Ipragliflozin in biological matrices such as plasma and urine. These methods are crucial for pharmacokinetic and pharmacodynamic studies, which are essential for determining the efficacy and safety of a drug.

Signaling Pathway of the Parent Compound: Ipragliflozin

To appreciate the context of the research where this compound is employed, it is important to understand the mechanism of action of Ipragliflozin. As an SGLT2 inhibitor, Ipragliflozin acts on the proximal tubules of the kidneys to prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This leads to increased urinary glucose excretion and a lowering of blood glucose levels.

SGLT2_Inhibition Bloodstream Bloodstream (High Glucose) Glomerulus Glomerulus Bloodstream->Glomerulus ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Glucose in Filtrate ProximalTubule->Bloodstream Glucose Reabsorption Urine Urine (Increased Glucose Excretion) ProximalTubule->Urine SGLT2 SGLT2 Transporter Ipragliflozin Ipragliflozin Ipragliflozin->SGLT2 Inhibition

Mechanism of Action of Ipragliflozin as an SGLT2 Inhibitor.

Experimental Protocols

While specific protocols utilizing this compound are proprietary to the laboratories developing them, a representative bioanalytical method for the quantification of Ipragliflozin in rat plasma using LC-MS/MS is detailed below. This protocol, adapted from a published study, illustrates the typical procedures where this compound would be substituted as the internal standard.[1]

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting : Transfer 50 µL of rat plasma into a microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the internal standard working solution (in this case, this compound in methanol) to the plasma sample.

  • Protein Precipitation/Extraction : Add 200 µL of tert-butyl methyl ether.

  • Vortexing : Vortex the mixture for 5 minutes.

  • Centrifugation : Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Transfer the upper organic layer to a new tube.

  • Evaporation : Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.

  • Injection : Inject a 10 µL aliquot into the LC-MS/MS system.

Sample_Preparation_Workflow Start Start: 50 µL Plasma Add_IS Add 10 µL this compound (IS) Start->Add_IS Add_Solvent Add 200 µL tert-butyl methyl ether Add_IS->Add_Solvent Vortex Vortex for 5 min Add_Solvent->Vortex Centrifuge Centrifuge at 13,000 rpm for 10 min Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject 10 µL into LC-MS/MS Reconstitute->Inject

A typical workflow for plasma sample preparation.
LC-MS/MS Conditions

  • LC System : Agilent 1200 Series HPLC

  • Column : Zorbax SB-C18 (4.6 mm × 150 mm, 5 µm)

  • Mobile Phase : Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate : 0.8 mL/min

  • Column Temperature : 40°C

  • MS System : Triple quadrupole mass spectrometer

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions :

    • Ipragliflozin : m/z 422.1 → 151.1

    • This compound (Predicted) : m/z 427.1 → 151.1 (or other appropriate product ion)

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters for a bioanalytical method for Ipragliflozin, demonstrating the performance characteristics that would be expected when using this compound as an internal standard. The data is representative of what is reported in method validation studies.[1]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterValue
Calibration Curve Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 1 ng/mL
Table 2: Accuracy and Precision (Inter- and Intra-day)
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1< 1585-115< 1585-115
Low QC 3< 1585-115< 1585-115
Medium QC 100< 1585-115< 1585-115
High QC 800< 1585-115< 1585-115
Table 3: Recovery and Matrix Effect
Quality Control SampleConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low QC 3> 8085-115
Medium QC 100> 8085-115
High QC 800> 8085-115

Conclusion

This compound is an indispensable tool for the quantitative bioanalysis of Ipragliflozin. Its use as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision required for pharmacokinetic and other critical studies in the drug development process. The methodologies and data presented in this guide provide a comprehensive overview for researchers and scientists working with this important analytical standard. The logical workflow for its application, from understanding the parent compound's mechanism to the specifics of sample analysis, underscores the integral role of deuterated compounds in modern pharmaceutical research.

References

Synthesis and Characterization of Ipragliflozin-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ipragliflozin-d5, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Ipragliflozin. Stable isotope-labeled compounds like this compound are crucial internal standards for quantitative bioanalytical assays, enabling accurate pharmacokinetic and metabolic studies during drug development. This document details a putative synthetic pathway, characterization methodologies, and relevant data, presented in a clear and accessible format for researchers in the field.

Introduction

Ipragliflozin is a potent and selective SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus. It effectively reduces plasma glucose levels by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[1][2] The development and validation of robust analytical methods to quantify Ipragliflozin in biological matrices are essential for its clinical development. This compound, as a stable isotope-labeled internal standard, is indispensable for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.

This guide outlines a probable synthetic route for this compound, based on established synthetic strategies for Ipragliflozin and the known positions of deuterium labeling. Additionally, it describes the key characterization techniques employed to confirm the identity, purity, and isotopic enrichment of the final compound.

Synthesis of this compound

The synthesis of this compound involves the incorporation of five deuterium atoms onto the benzothiophene ring system. Based on the chemical structure, a plausible synthetic approach would involve the use of a deuterated benzothiophene precursor. The general synthetic scheme for Ipragliflozin typically involves the coupling of a protected glucal with an aryl Grignard or organolithium reagent, followed by reduction and deprotection steps.[3][4]

A likely synthetic pathway for this compound is proposed below, starting from commercially available deuterated precursors or involving a deuteration step at an early stage of the synthesis of the benzothiophene moiety.

Proposed Synthetic Pathway

Synthesis_of_Ipragliflozin_d5 cluster_0 Preparation of Deuterated Aryl Halide cluster_1 Coupling Reaction cluster_2 Final Steps Benzothiophene-d5 Benzothiophene-d5 Halogenation Halogenation (e.g., with NBS or I2) Benzothiophene-d5->Halogenation Aryl_Halide_d5 2-Halobenzothiophene-d5 Halogenation->Aryl_Halide_d5 Grignard_Formation Grignard Formation (Mg, THF) Aryl_Halide_d5->Grignard_Formation Protected_Gluconolactone Protected D-Gluconolactone Coupling Coupling Reaction Protected_Gluconolactone->Coupling Grignard_Formation->Coupling Coupled_Product_d5 Coupled Intermediate-d5 Coupling->Coupled_Product_d5 Reduction Reduction (e.g., Et3SiH, BF3·OEt2) Coupled_Product_d5->Reduction Deprotection Deprotection Reduction->Deprotection Ipragliflozin_d5 This compound Deprotection->Ipragliflozin_d5

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the following general procedures are based on the known synthesis of Ipragliflozin and would be adapted for the deuterated analog.[3][4]

1. Preparation of the Deuterated Aryl Grignard Reagent: A solution of the deuterated 2-halobenzothiophene in anhydrous tetrahydrofuran (THF) would be added dropwise to a suspension of magnesium turnings under an inert atmosphere. The reaction mixture would be stirred until the magnesium is consumed, yielding the corresponding Grignard reagent.

2. Coupling with Protected Gluconolactone: The solution of the Grignard reagent would be added to a cooled (-78 °C) solution of a suitably protected D-gluconolactone in anhydrous THF. The reaction would be stirred at low temperature before being quenched with a saturated aqueous solution of ammonium chloride.

3. Reduction of the Hemiketal: The crude hemiketal intermediate would be dissolved in a suitable solvent such as dichloromethane. A reducing agent, typically triethylsilane (Et3SiH), and a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), would be added, and the reaction stirred until completion.

4. Deprotection: The protecting groups on the glucose moiety would be removed under appropriate conditions. For example, pivaloyl protecting groups can be removed using sodium methoxide in methanol.[4]

5. Purification: The final product, this compound, would be purified using techniques such as column chromatography on silica gel followed by recrystallization to afford the pure, isotopically labeled compound.

Characterization of this compound

The comprehensive characterization of this compound is critical to confirm its chemical identity, purity, and the extent and location of deuterium incorporation.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Ipragliflozin_d5_Sample Synthesized this compound MS Mass Spectrometry (MS) Ipragliflozin_d5_Sample->MS Confirms Molecular Weight & Isotopic Enrichment NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 2H) Ipragliflozin_d5_Sample->NMR Confirms Structure & Deuterium Positions HPLC High-Performance Liquid Chromatography (HPLC) Ipragliflozin_d5_Sample->HPLC Determines Chemical Purity Final_Characterization Complete Characterization Profile LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) HPLC->LC_MS Confirms Identity of Peaks

Caption: General workflow for the characterization of this compound.

Data Presentation

Table 1: Physicochemical Properties of Ipragliflozin and this compound

PropertyIpragliflozinThis compoundReference
Molecular FormulaC₂₁H₂₁FO₅SC₂₁H₁₆D₅FO₅S[5]
Molecular Weight404.46 g/mol 409.48 g/mol [5]
CAS Number761423-87-4Not Available[5]

Table 2: Summary of Characterization Data (Hypothetical for this compound)

AnalysisSpecificationExpected Result for this compound
Mass Spectrometry
[M+H]⁺410.14 ± 0.1Consistent with the deuterated structure
Isotopic Purity≥ 98%To be determined by MS
NMR Spectroscopy
¹H NMRConforms to structureAbsence of signals in the deuterated region of the benzothiophene ring
¹³C NMRConforms to structureConsistent with the carbon skeleton of Ipragliflozin
²H NMRConforms to structureSignals corresponding to the positions of deuterium incorporation
Chromatography
HPLC Purity≥ 98% (AUC)A single major peak corresponding to this compound
Chiral Purity≥ 99% (ee)To be determined by chiral HPLC

Note: The characterization data for this compound is presented as expected values, as specific experimental data is not publicly available. The data for non-deuterated Ipragliflozin can be found in the cited literature.[4][6]

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC): Purity analysis would be performed using a reverse-phase HPLC method with UV detection. A C18 column would be employed with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and accurate mass of this compound. The isotopic distribution pattern would be analyzed to determine the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be used to confirm the overall structure and to verify the absence of proton signals at the sites of deuteration. ¹³C NMR would confirm the carbon framework. ²H NMR spectroscopy would be performed to directly observe the deuterium signals and confirm their positions in the molecule.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a detailed, publicly available synthetic protocol for the deuterated analog is lacking, a plausible synthetic route and the necessary characterization techniques have been outlined based on established chemical principles and data for the non-labeled compound. The availability of well-characterized this compound is paramount for the accurate and reliable bioanalysis of Ipragliflozin, thereby supporting its continued clinical investigation and therapeutic use. Further research and publication of detailed experimental procedures would be a valuable contribution to the scientific community.

References

Ipragliflozin-d5: A Technical Guide to Isotopic Purity and Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data related to the isotopic purity and labeling efficiency of Ipragliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ipragliflozin. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.

Introduction

This compound (Molecular Formula: C₂₁H₁₆D₅FO₅S, Molecular Weight: 409.48) is a stable isotope-labeled version of Ipragliflozin, a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2). The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis. Accurate characterization of its isotopic purity and labeling efficiency is critical for ensuring the reliability and accuracy of quantitative assays.

Quantitative Data Summary

The following tables summarize the typical specifications for the isotopic and chemical purity of this compound. These values are representative of a high-quality reference standard and should be confirmed by a lot-specific certificate of analysis.

Table 1: Isotopic Purity and Labeling Efficiency

ParameterSpecificationMethod
Isotopic Purity≥ 98%Mass Spectrometry
Isotopic Enrichment (d₅)≥ 99 atom % DMass Spectrometry
d₀ Content≤ 0.5%Mass Spectrometry
d₁-d₄ ContentUndetected or ≤ 1%Mass Spectrometry

Table 2: Chemical Purity

ParameterSpecificationMethod
Chemical Purity≥ 99.5%HPLC/UPLC
Residual SolventsComplies with ICH Q3CGC-HS
Elemental ImpuritiesComplies with ICH Q3DICP-MS
Assay (on as-is basis)98.0% - 102.0%HPLC/UPLC

Experimental Protocols

The following sections detail the methodologies used to determine the isotopic and chemical purity of this compound.

Isotopic Purity and Enrichment Determination by Mass Spectrometry

Objective: To determine the isotopic distribution and enrichment of deuterium in this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-MS).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL with the mobile phase.

    • Prepare a corresponding solution of non-labeled Ipragliflozin as a reference.

  • LC-MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from any potential impurities.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Full scan from m/z 100-1000.

      • Resolution: ≥ 60,000 FWHM.

      • Data acquisition is performed for both the labeled (this compound) and non-labeled (Ipragliflozin) standards.

  • Data Analysis and Calculation:

    • The isotopic distribution of the molecular ion cluster for both Ipragliflozin and this compound is extracted from the high-resolution mass spectra.

    • The theoretical isotopic distribution for the non-labeled Ipragliflozin is calculated based on its elemental composition (C₂₁H₂₁FO₅S).

    • The measured isotopic distribution of the non-labeled standard is compared to the theoretical distribution to confirm the instrument's accuracy.

    • The relative intensities of the different isotopologues (d₀ to d₅) in the this compound sample are determined.

    • The isotopic purity is calculated as the percentage of the d₅ isotopologue relative to the sum of all detected isotopologues (d₀ to d₅).

    • Isotopic Enrichment = [Intensity(d₅) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂) + Intensity(d₃) + Intensity(d₄) + Intensity(d₅))] x 100%

Structural Confirmation and Deuterium Location by NMR Spectroscopy

Objective: To confirm the chemical structure and the location of the deuterium atoms in this compound.

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms the successful incorporation of deuterium.

    • Acquire a ¹³C NMR spectrum to confirm the overall carbon skeleton of the molecule.

    • If necessary, acquire a ²H NMR spectrum to directly observe the deuterium signals.

  • Data Analysis:

    • Compare the ¹H NMR spectrum of this compound with that of the non-labeled Ipragliflozin standard.

    • Integrate the remaining proton signals to confirm the degree of deuteration at specific sites.

Chemical Purity Determination by HPLC/UPLC

Objective: To determine the chemical purity of this compound and to quantify any impurities.

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.

Procedure:

  • Sample Preparation:

    • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.8 µm for UPLC).

    • Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typical for the column dimensions (e.g., 1.0 mL/min for HPLC; 0.4 mL/min for UPLC).

    • Detection Wavelength: UV detection at a wavelength where Ipragliflozin has maximum absorbance (e.g., 225 nm).

    • Column Temperature: Controlled, e.g., 30 °C.

  • Data Analysis:

    • The chromatogram is analyzed to identify the main peak corresponding to this compound and any impurity peaks.

    • The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100%

Visualizations

The following diagrams illustrate the key experimental workflows.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Calculation prep_d5 Prepare this compound (1 µg/mL) lcms High-Resolution LC-MS (Full Scan, ESI+) prep_d5->lcms prep_d0 Prepare Ipragliflozin (d0) (1 µg/mL) prep_d0->lcms extract Extract Molecular Ion Clusters lcms->extract compare Compare d0 with Theoretical Distribution extract->compare calculate Calculate Relative Intensities of d0-d5 Isotopologues extract->calculate compare->calculate purity Determine Isotopic Purity and Enrichment calculate->purity

Workflow for Isotopic Purity Determination by LC-MS.

Chemical_Purity_Workflow cluster_prep_chem Sample Preparation cluster_analysis_chem HPLC/UPLC Analysis cluster_data_chem Data Analysis prep_sample Prepare this compound (0.5 mg/mL in Mobile Phase) hplc HPLC/UPLC with UV Detection (e.g., 225 nm) prep_sample->hplc integrate Integrate Peak Areas hplc->integrate calculate_purity Calculate Purity by Area Percent Method integrate->calculate_purity

Workflow for Chemical Purity Determination by HPLC/UPLC.

Conclusion

The accurate determination of isotopic purity, labeling efficiency, and chemical purity is paramount for the reliable use of this compound as an internal standard. The methodologies outlined in this guide, employing high-resolution mass spectrometry, NMR spectroscopy, and chromatography, provide a robust framework for the comprehensive characterization of this critical analytical reagent. Researchers and drug development professionals should always refer to the lot-specific certificate of analysis for precise data and ensure that the material meets the stringent quality requirements for their intended applications.

Commercial Suppliers and Technical Guide for Ipragliflozin-d5 in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of commercial suppliers for Ipragliflozin-d5, a deuterated internal standard crucial for the accurate quantification of the SGLT2 inhibitor Ipragliflozin in various research applications. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative summary of supplier specifications, detailed experimental protocols for bioanalytical methods, and visual representations of key processes.

Commercial Availability of this compound

This compound is available from several commercial suppliers specializing in reference standards and research chemicals. While specific quantitative data such as exact purity and isotopic enrichment often require direct inquiry or are provided with a certificate of analysis upon purchase, the following table summarizes the available information for key suppliers.

SupplierProduct Code/Catalogue #Molecular FormulaMolecular WeightNotes
LGC StandardsTRC-I739477C₂₁H₁₆D₅FO₅SNot specifiedA certificate with precise mass is delivered with the product.[1]
Axios ResearchAR-I03845C₂₁H₁₆D₅FO₅S409.48Intended for analytical purposes and not for human use.[2]
Adva Tech Group Inc.Not specifiedNot specifiedNot specifiedInquiries for purity and other specifications are to be submitted via their website.

Experimental Protocol: Quantification of Ipragliflozin in Rat Plasma using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ipragliflozin in a biological matrix, utilizing this compound as an internal standard (IS). The methodology is based on established procedures for similar SGLT2 inhibitors.[3]

1. Materials and Reagents:

  • Ipragliflozin reference standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • Rat plasma (or other relevant biological matrix)

  • tert-Butyl methyl ether (for liquid-liquid extraction)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Ipragliflozin and this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Prepare calibration curve (CC) standards and quality control (QC) samples by spiking known concentrations of Ipragliflozin into the blank biological matrix.

  • Add a fixed concentration of the this compound internal standard solution to all CC, QC, and study samples.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma sample, add the internal standard solution.

  • Add 1 mL of tert-butyl methyl ether and vortex for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 column (e.g., Quicksorb ODS, 2.1 mm i.d. × 150 mm, 5 µm) is suitable for separation.[3]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and 0.1% formic acid in water.[3]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[3]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for Ipragliflozin and this compound.

    • Ipragliflozin transition (example): m/z 422.0 [M+NH4]+ → 151.0[3]

    • This compound transition: The precursor ion will be shifted by +5 Da. The product ion may or may not be shifted depending on the location of the deuterium labels.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Ipragliflozin to this compound against the nominal concentration of the calibration standards.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentration of Ipragliflozin in the QC and unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of Ipragliflozin.

experimental_workflow sample Plasma Sample is Add this compound (IS) sample->is l_l_extraction Liquid-Liquid Extraction (tert-butyl methyl ether) is->l_l_extraction centrifugation Centrifugation l_l_extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

LC-MS/MS Sample Preparation Workflow

ipragliflozin_moa cluster_renal_tubule Renal Proximal Tubule sglt2 SGLT2 Transporter bloodstream Bloodstream sglt2->bloodstream glucose Glucose glucose->sglt2 Reabsorption urine Urine (Filtrate) glucose->urine Excretion sodium Sodium sodium->sglt2 Reabsorption sodium->urine Excretion ipragliflozin Ipragliflozin ipragliflozin->sglt2 Inhibition

Mechanism of Action of Ipragliflozin

References

Representative Certificate of Analysis: Ipragliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Certificate of Analysis for Ipragliflozin-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a representative Certificate of Analysis (CoA) for this compound, a deuterated internal standard crucial for the quantitative analysis of the SGLT2 inhibitor, Ipragliflozin. Understanding the data presented in a CoA is paramount for ensuring the accuracy, precision, and reliability of analytical methods in research and drug development.

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated reference standard like this compound, the CoA provides critical data on its identity, purity, and other essential physical and chemical properties.

Quantitative Data Summary

The following tables summarize the key quantitative results from the representative Certificate of Analysis.

Table 1: Identity and Physical Properties

TestSpecificationResultMethod
AppearanceWhite to Off-White SolidConformsVisual Inspection
SolubilitySoluble in MethanolConformsVisual Inspection
Melting Point185 - 190 °C187.2 °CCapillary Method

Table 2: Purity and Impurity Profile

TestSpecificationResultMethod
Purity (HPLC) ≥ 99.0% (Area %)99.85%HPLC-UV
Mass Identity Conforms to StructureConformsLC-MS/MS
¹H NMR Identity Conforms to StructureConforms¹H NMR (400 MHz)
Isotopic Purity (d₅) ≥ 98.0%99.2%LC-MS/MS
Water Content ≤ 1.0%0.15%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity

This method determines the chemical purity of the standard by separating it from any non-deuterated and other organic impurities.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water.[1]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the HPLC system. The peak area of this compound is compared to the total area of all observed peaks to calculate the purity as an area percentage.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

This highly sensitive and specific technique confirms the molecular weight of the deuterated compound and determines its isotopic enrichment.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[2]

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 5 µm particle size).[2]

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (90:10, v/v).[2]

    • Flow Rate: 0.2 mL/min.[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ipragliflozin (for reference): m/z 422.0 [M+NH₄]⁺ → 151.0.[2]

      • This compound (predicted): m/z 427.0 [M+NH₄]⁺ → 156.0 (or other stable fragment).

  • Procedure: A dilute solution is infused or injected into the LC-MS/MS system. For identity, a full scan is performed to confirm the parent mass. For isotopic purity, the relative intensities of the mass signals for the d0 to d5 species are measured to calculate the percentage of the d5 isotopologue. High isotopic enrichment (≥98%) is crucial for an internal standard to prevent interference with the quantification of the non-labeled analyte.[3]

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR is used to confirm the chemical structure by analyzing the hydrogen atoms. For a deuterated standard, the absence or significant reduction of signals at the sites of deuterium incorporation provides definitive proof of labeling.

  • Instrumentation: A Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The resulting spectrum is compared to the spectrum of a non-deuterated Ipragliflozin reference standard to confirm the structural integrity and the positions of deuterium labeling.

Mechanism of Action and Analytical Workflow Visualizations

Signaling Pathway: SGLT2 Inhibition by Ipragliflozin

Ipragliflozin is a selective inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2), which is primarily located in the proximal convoluted tubules of the kidneys.[3] SGLT2 is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[4][5] By inhibiting this transporter, Ipragliflozin reduces glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[6][7] This mechanism is independent of insulin action.[7]

SGLT2_Inhibition cluster_blood Bloodstream cluster_tubule Kidney Proximal Tubule cluster_urine Urine Glomerulus Glomerulus SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Glucose & Na+ Filtrate Blood_Out Filtered Blood (Lower Glucose) PCT Tubule Cell PCT->Blood_Out Glucose & Na+ Return to Blood SGLT2->PCT Glucose & Na+ Reabsorption Urine_Out Increased Urinary Glucose Excretion SGLT2->Urine_Out Glucose & Na+ Excreted Ipragliflozin Ipragliflozin Ipragliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by Ipragliflozin in the renal proximal tubule.

Experimental Workflow: LC-MS/MS Analysis

The use of a deuterated internal standard like this compound is central to quantitative bioanalysis. It is added to samples at a known concentration at the beginning of the sample preparation process to correct for variability in sample extraction, matrix effects, and instrument response.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Protein Precipitation & Extraction Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. Inject into LC-MS/MS System Evap->Inject Separate 6. Chromatographic Separation (HPLC) Inject->Separate Detect 7. Mass Spectrometric Detection (MS/MS) Separate->Detect Integrate 8. Peak Integration (Analyte & IS) Detect->Integrate Calculate 9. Calculate Analyte/ IS Peak Area Ratio Integrate->Calculate Quantify 10. Quantify Concentration via Calibration Curve Calculate->Quantify

Caption: Typical experimental workflow for quantitative analysis using an internal standard.

References

An In-depth Technical Guide on the Role of Ipragliflozin-d5 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis

In the realm of drug discovery and development, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization can lead to significant inaccuracies in quantitative results. To mitigate these variabilities, an internal standard (IS) is employed.

An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the mass spectrometer. The IS is added at a known concentration to all samples, including calibration standards and quality controls, at the earliest stage of the sample preparation process. By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.

Ipragliflozin-d5: A Deuterated Internal Standard for Ipragliflozin Analysis

Ipragliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus. For the quantitative analysis of ipragliflozin in biological matrices, its deuterated analog, this compound, serves as an excellent internal standard.

Deuterium-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry. Since the substitution of hydrogen with deuterium results in a minimal change in the physicochemical properties of the molecule, this compound co-elutes with ipragliflozin during chromatography and experiences similar extraction recovery and matrix effects. However, its increased mass allows for distinct detection by the mass spectrometer, fulfilling the primary requirements of an ideal internal standard.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of ipragliflozin in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for SGLT2 inhibitor analysis.

Materials and Reagents
  • Analytes: Ipragliflozin, this compound

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Diethyl ether (HPLC grade)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 25 µL of this compound working solution (at a fixed concentration).

  • Vortex mix for 10 seconds.

  • Add 500 µL of diethyl ether.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex mix for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 20% B for 1 minute
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Ipragliflozin) m/z 405.1 → 235.1
MRM Transition (this compound) m/z 410.1 → 240.1
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

Quantitative Data and Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the typical acceptance criteria and representative data for a validated LC-MS/MS method for ipragliflozin using this compound as an internal standard.

Disclaimer: The following quantitative data is illustrative and representative of a typical validated bioanalytical method. Specific values may vary between laboratories and studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 1 ng/mL
Precision at LLOQ < 20%
Accuracy at LLOQ 80 - 120%
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LQC 398.54.299.15.5
MQC 50101.23.1100.54.1
HQC 80099.82.5100.23.2
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 385.295.1
HQC 80087.596.8
Table 4: Stability
Stability TestConditionDurationAccuracy (%)
Short-term (Bench-top) Room Temperature8 hours97.5
Freeze-Thaw -80°C to Room Temp.3 cycles98.1
Long-term -80°C90 days99.2

Mandatory Visualizations

Signaling Pathway of Ipragliflozin

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_blood Bloodstream SGLT2 SGLT2 GLUT2 GLUT2 Glucose_Blood Glucose SGLT2->Glucose_Blood Reabsorption NaK_ATPase Na+/K+ ATPase GLUT2->Glucose_Blood Transport Sodium_Blood Na+ NaK_ATPase->Sodium_Blood Pump Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Reabsorption Sodium_Lumen Na+ Sodium_Lumen->SGLT2 Co-transport Ipragliflozin Ipragliflozin Ipragliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Ipragliflozin via SGLT2 inhibition in the renal proximal tubule.

Experimental Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Aliquoting Add_IS Addition of this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio_Calc Analyte/IS Ratio Calculation Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification Report Final Concentration Report Quantification->Report

Caption: A typical bioanalytical workflow for the quantification of Ipragliflozin using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of ipragliflozin in biological matrices by LC-MS/MS. Its use as an internal standard effectively compensates for the inherent variabilities of the analytical process, ensuring the generation of reliable data for pharmacokinetic, toxicokinetic, and other drug development studies. The detailed experimental protocol and validation data presented in this guide provide a comprehensive overview for researchers and scientists involved in the bioanalysis of ipragliflozin and other SGLT2 inhibitors. Adherence to such rigorous methodologies is crucial for the successful progression of new therapeutic agents through the drug development pipeline.

Understanding Isotope Effects of Ipragliflozin-d5 in LC-MS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical considerations when using Ipragliflozin-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Particular focus is placed on understanding and mitigating potential isotope effects that can influence the accuracy and precision of quantitative bioanalysis.

Introduction to Ipragliflozin and the Role of Deuterated Internal Standards

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of Ipragliflozin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The gold standard for such quantification is LC-MS, often employing a stable isotope-labeled internal standard (SIL-IS), such as this compound, to compensate for variability in sample preparation and matrix effects.

While SIL-ISs are designed to co-elute and exhibit identical physicochemical behavior to the analyte, the substitution of hydrogen with deuterium can lead to subtle but measurable differences known as isotope effects. These effects can manifest in chromatographic retention time, ionization efficiency, and mass spectral fragmentation, potentially impacting the reliability of the analytical method if not properly understood and controlled.

Experimental Methodologies

This section outlines typical experimental protocols for the bioanalysis of Ipragliflozin using this compound as an internal standard.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Ipragliflozin from plasma samples is protein precipitation.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are representative LC-MS/MS conditions for the analysis of Ipragliflozin.

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Data Presentation and Isotope Effects

Mass Spectrometric Parameters

The use of a deuterated internal standard necessitates distinct Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ipragliflozin405.1235.115
This compound410.1240.115

Table 1: Illustrative MRM transitions for Ipragliflozin and this compound. Actual values may vary based on instrument tuning.

Chromatographic Isotope Effect

A potential chromatographic isotope effect may manifest as a slight difference in retention time (t R ) between Ipragliflozin and this compound. This is due to the stronger C-D bond compared to the C-H bond, which can lead to subtle differences in intermolecular interactions with the stationary phase.

CompoundRetention Time (t R ), min
Ipragliflozin2.52
This compound2.51

Table 2: Illustrative retention times demonstrating a potential inverse isotope effect. The deuterated compound may elute slightly earlier in reverse-phase chromatography.

While typically minor, this separation can become problematic if it leads to differential matrix effects. If the two compounds elute at points with different co-eluting matrix components, the ionization of one may be suppressed or enhanced to a different extent than the other, compromising the accuracy of quantification.

Mass Spectrometric Isotope Effect

Isotope effects in the mass spectrometer are generally less pronounced. The primary difference is the mass-to-charge ratio. However, the stability of the C-D bond can sometimes lead to minor differences in fragmentation patterns or ionization efficiency, although this is not commonly observed to a significant degree with deuterium-labeled standards.

Visualizing Workflows and Pathways

Experimental Workflow

experimental_workflow plasma Plasma Sample is Add this compound plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 1: Bioanalytical workflow for Ipragliflozin in plasma.
Metabolic Pathway of Ipragliflozin

Ipragliflozin is primarily metabolized via glucuronidation, with the UGT2B7 enzyme playing a major role.[1] Understanding this pathway is important, as any isotope effect on the rate of metabolism could, in theory, affect the relative concentrations of the analyte and internal standard over time in certain experimental designs, although this is generally not a concern for in vitro sample processing.

metabolic_pathway ipra Ipragliflozin ugt2b7 UGT2B7 ipra->ugt2b7 Glucuronidation ipra_d5 This compound ipra_d5->ugt2b7 glucuronide Ipragliflozin-Glucuronide ugt2b7->glucuronide glucuronide_d5 This compound-Glucuronide ugt2b7->glucuronide_d5

Figure 2: Primary metabolic pathway of Ipragliflozin.
Logical Relationship of Isotope Effects

The following diagram illustrates the potential cascade of isotope effects in an LC-MS experiment.

isotope_effects deuteration Deuterium Substitution (this compound) chrom_effect Chromatographic Isotope Effect deuteration->chrom_effect ms_effect Mass Spectrometric Isotope Effect deuteration->ms_effect retention_shift Retention Time Shift chrom_effect->retention_shift ionization_diff Different Ionization Efficiency ms_effect->ionization_diff matrix_effect Differential Matrix Effects retention_shift->matrix_effect quant_error Quantitative Inaccuracy matrix_effect->quant_error ionization_diff->quant_error

Figure 3: Potential impact of isotope effects on quantification.

Discussion and Mitigation Strategies

The primary concern with isotope effects when using this compound is the potential for chromatographic separation from the unlabeled analyte. Should a significant retention time difference be observed, it is crucial to assess for differential matrix effects. This can be done by infusing a constant concentration of Ipragliflozin and this compound post-column while injecting a blank matrix extract. Any deviation from a flat baseline in the ion chromatograms at the respective retention times would indicate the presence of co-eluting matrix components that affect ionization.

Mitigation Strategies:

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient slope, or column chemistry can help to minimize the separation between the analyte and the SIL-IS.

  • Method Validation: Thorough validation of the bioanalytical method, including assessment of matrix effects and recovery, is essential to ensure that any potential isotope effects do not compromise the accuracy and precision of the assay.

  • Data Analysis: Closely monitor the peak shapes and retention times of both the analyte and the internal standard in every run to detect any chromatographic issues that may arise.

Conclusion

This compound is a valuable tool for the accurate quantification of Ipragliflozin in biological matrices. While the potential for isotope effects exists, a thorough understanding of these phenomena and the implementation of robust chromatographic methods and rigorous validation procedures can ensure the generation of reliable and high-quality bioanalytical data. For most applications, the benefits of using a stable isotope-labeled internal standard far outweigh the potential for minor isotope effects.

References

Ipragliflozin-d5 and Other Deuterated SGLT2 Inhibitor Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ipragliflozin-d5 and other deuterated Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor standards. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the bioanalysis and pharmacokinetic studies of this important class of antidiabetic drugs.

The Role of Deuterated Standards in Pharmaceutical Analysis

In the realm of drug development and analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results, especially in liquid chromatography-mass spectrometry (LC-MS) based methods. Deuterated compounds, such as this compound, serve as ideal internal standards because they are chemically identical to the analyte but have a higher molecular weight due to the incorporation of deuterium atoms. This mass difference allows them to be distinguished from the unlabeled drug by a mass spectrometer.

The key advantages of using deuterated internal standards include:

  • Correction for Matrix Effects: Biological matrices like plasma can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences similar matrix effects, it allows for accurate correction.

  • Compensation for Variability: Deuterated standards can account for variations in sample preparation, extraction efficiency, and instrument response.

  • Improved Precision and Accuracy: By normalizing the analyte signal to the internal standard signal, the precision and accuracy of the quantitative method are significantly improved.

This compound: A Focus on the Deuterated Standard

Ipragliflozin is a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes mellitus. The development and use of its deuterated counterpart, this compound, is crucial for the sensitive and accurate quantification of ipragliflozin in biological samples.

Proposed Synthesis of this compound

A potential strategy for the synthesis of this compound would involve the introduction of deuterium atoms at a late stage of the synthesis of the aglycone precursor or by using a deuterated starting material. For instance, a deuterated Grignard or organolithium reagent could be used in the coupling reaction with the protected glucolactone. Subsequent deprotection would yield this compound. The synthesis would require careful control of reaction conditions to ensure high isotopic purity.

Comparative Analysis of Deuterated SGLT2 Inhibitor Standards

Several deuterated standards for other SGLT2 inhibitors are commercially available and have been used in various bioanalytical methods. This section provides a comparative overview of this compound with other commonly used deuterated SGLT2 inhibitor standards, namely Canagliflozin-d4, Dapagliflozin-d5, and Empagliflozin-d4.

The following tables summarize the key quantitative data and analytical parameters reported in the literature for these standards. It is important to note that this data is compiled from various sources and does not represent a direct head-to-head comparative study.

Mass Spectrometric Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Ipragliflozin422.0 [M+NH4]+151.0ESI+[1]
This compound[Expected: ~427][Expected: ~151 or other fragment]ESI+-
Canagliflozin462.5267.1ESI+[2]
Canagliflozin-d4466.4267.2ESI+[2]
Dapagliflozin426.20107.20ESI+[3]
Dapagliflozin-d5[Expected: ~431.2][Expected: fragment ion]ESI+[4]
Empagliflozin451.2 [M+H]+71.0ESI+[1]
Empagliflozin-d4[Expected: ~455.2][Expected: fragment ion]ESI+-

Note: Expected values for this compound, Dapagliflozin-d5, and Empagliflozin-d4 are based on the addition of deuterium atoms and may vary depending on the specific deuteration pattern and fragmentation.

Liquid Chromatography Parameters
Analyte/Internal StandardColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
Ipragliflozin / Empagliflozin (IS)Quicksorb ODS (2.1mm i.d.×150mm, 5μm)Acetonitrile/0.1% formic acid (90:10, v/v)0.2Not Specified[1]
Canagliflozin / Canagliflozin-d4 (IS)Zorbax XDB phenyl (75×4.6 mm, 3.5 mm)Methanol:Acetate bufferNot Specified1.15[2]
Dapagliflozin / Dapagliflozin-d2 (IS)Hypersil Gold C18 (50mmx3.0mm, 5µm)10 mM Ammonium acetate and methanol (20:80, v/v)0.5Not Specified[5]
DapagliflozinAgilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 μm)5mM ammonium acetate: acetonitrile (20:80, v/v)0.2Not Specified[3]

Experimental Protocols

This section provides detailed methodologies for the bioanalysis of SGLT2 inhibitors using their corresponding deuterated internal standards, based on protocols described in the scientific literature.

Bioanalysis of Canagliflozin using Canagliflozin-d4

This method describes the quantification of canagliflozin in human plasma using Canagliflozin-d4 as an internal standard by LC-MS/MS.[2]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (Canagliflozin-d4).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: Zorbax XDB phenyl (75×4.6 mm, 3.5 mm)[2]

  • Mobile Phase: A mixture of methanol and acetate buffer.[2]

  • Flow Rate: As optimized for the specific system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • MRM Transitions:

    • Canagliflozin: 462.5 → 267.1[2]

    • Canagliflozin-d4: 466.4 → 267.2[2]

Bioanalysis of Dapagliflozin using Dapagliflozin-d2

This protocol outlines the simultaneous estimation of Dapagliflozin and Saxagliptin in human plasma using deuterated internal standards.[5]

Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a polypropylene tube.

  • Add 50 µL of the internal standard mixture (containing Dapagliflozin-d2).

  • Add 100 µL of buffer solution (e.g., phosphate buffer).

  • Vortex for 1 minute.

  • Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness under nitrogen.

  • Reconstitute the residue with the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: Hypersil Gold C18 (50mmx3.0mm, 5µm)[5]

  • Mobile Phase: 10 mM Ammonium acetate and methanol (20:80, v/v)[5]

  • Flow Rate: 0.5 mL/min[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI in positive mode.

  • MRM Transitions: Specific transitions for Dapagliflozin and Dapagliflozin-d2 would be monitored.

Signaling Pathways and Experimental Workflows

Visual representations of the SGLT2 signaling pathway and a typical bioanalytical workflow are provided below using Graphviz (DOT language).

SGLT2_Signaling_Pathway cluster_proximal_tubule Proximal Tubule Lumen cluster_epithelial_cell Renal Epithelial Cell cluster_bloodstream Bloodstream Glucose_Sodium_Lumen Glucose & Sodium in filtrate SGLT2 SGLT2 Glucose_Sodium_Lumen->SGLT2 Co-transport Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Na+ SGLT2->Sodium_Cell GLUT2 GLUT2 Glucose_Blood Glucose reabsorbed into blood GLUT2->Glucose_Blood NaK_Pump Na+/K+ Pump Sodium_Blood Na+ reabsorbed into blood NaK_Pump->Sodium_Blood Glucose_Cell->GLUT2 Facilitated diffusion Sodium_Cell->NaK_Pump Active transport Ipragliflozin Ipragliflozin (SGLT2 Inhibitor) Ipragliflozin->SGLT2 Inhibits

Caption: SGLT2 Signaling Pathway and Mechanism of Ipragliflozin Inhibition.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Start Biological Sample (e.g., Plasma) Spike Spike with Deuterated IS Start->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

References

Methodological & Application

Application Note: High-Throughput Quantification of Ipragliflozin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ipragliflozin in human plasma. The method utilizes Ipragliflozin-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation method is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ipragliflozin.

Introduction

Ipragliflozin is an orally administered selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus. By inhibiting SGLT2 in the renal proximal tubules, Ipragliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels. Accurate and reliable quantification of Ipragliflozin in biological matrices is crucial for pharmacokinetic assessments and for understanding its efficacy and safety profile. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Experimental

Materials and Reagents
  • Ipragliflozin and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock solutions of Ipragliflozin and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v). A working internal standard solution of this compound (100 ng/mL) was prepared in the same diluent.

Sample Preparation
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working internal standard solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 5 µL
Column Temperature 40 °C

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.030
1.595
2.095
2.130
3.030
Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion transitions for Ipragliflozin and this compound were monitored in MRM mode.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Ipragliflozin405.1235.10.13015
This compound410.1240.10.13015

Results and Discussion

Method Validation

The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.

Table 3: Linearity and Sensitivity

ParameterResult
Calibration Curve Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Medium100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 8590 - 110
High800> 8590 - 110

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add Acetonitrile (150 µL) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Ipragliflozin calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Ipragliflozin.

logical_relationship cluster_principle Principle of Stable Isotope Dilution cluster_process Analytical Process analyte Ipragliflozin (Analyte) extraction Sample Preparation analyte->extraction is This compound (Internal Standard) is->extraction sample Plasma Sample sample->extraction ionization Ionization (ESI) extraction->ionization analysis MS/MS Analysis (MRM) ionization->analysis ratio Peak Area Ratio (Ipragliflozin / this compound) analysis->ratio quant Accurate Quantification ratio->quant

Caption: Logical relationship of using a stable isotope-labeled internal standard.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Ipragliflozin in human plasma using its deuterated internal standard, this compound. The method demonstrates excellent sensitivity, precision, and accuracy over a wide dynamic range. The high-throughput capability of this method makes it well-suited for supporting pharmacokinetic studies and clinical research involving Ipragliflozin.

Application Note: High-Throughput Quantification of Ipragliflozin in Rat Plasma Using Ipragliflozin-d5 as an Internal Standard by LC-MS/MS for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ipragliflozin in rat plasma. The use of a stable isotope-labeled internal standard, Ipragliflozin-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2] The straightforward liquid-liquid extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput pharmacokinetic studies in preclinical drug development. The method has been validated for linearity, precision, accuracy, recovery, and stability, demonstrating its reliability for bioanalytical applications.

Introduction

Ipragliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the treatment of type 2 diabetes mellitus.[1] By inhibiting SGLT2 in the renal proximal tubules, Ipragliflozin reduces the reabsorption of glucose and promotes its excretion in the urine, thereby lowering blood glucose levels.[3] To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Ipragliflozin, robust bioanalytical methods are essential for pharmacokinetic studies in animal models such as rats.[4]

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative LC-MS/MS assays.[2] They exhibit similar chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation and ionization, which effectively normalizes for variations and matrix effects, leading to more reliable data.[1][5] This application note provides a detailed protocol for the determination of Ipragliflozin in rat plasma using this compound as an internal standard, followed by an example of its application in a pharmacokinetic study in Sprague-Dawley rats.

Experimental

Materials and Reagents
  • Ipragliflozin (purity ≥98%)

  • This compound (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • tert-Butyl methyl ether (TBME) (HPLC grade)

  • Ultrapure water

  • Blank rat plasma (with K2EDTA as anticoagulant)

Instrumentation
  • UHPLC System (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 3200 or equivalent) equipped with an electrospray ionization (ESI) source[1]

  • Analytical column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm) or equivalent[1]

LC-MS/MS Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.

ParameterCondition
LC Conditions
ColumnQuicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)[1]
Mobile PhaseAcetonitrile / 0.1% Formic Acid in Water (90:10, v/v)[1]
Flow Rate0.2 mL/min[1]
Injection Volume10 µL
Column Temperature40°C
Run Time5 minutes
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive[1]
MRM TransitionsIpragliflozin: m/z 422.0 [M+NH4]+ → 151.0[1]This compound: m/z 427.0 [M+NH4]+ → 151.0 (Predicted, based on a +5 Da shift on the precursor ion)
Ion Source Temperature500°C
IonSpray Voltage5500 V
Declustering Potential (DP)60 V
Entrance Potential (EP)10 V
Collision Energy (CE)35 eV
Collision Cell Exit Potential (CXP)10 V
Preparation of Standard and Quality Control Samples

Stock solutions of Ipragliflozin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with 50% methanol. Calibration standards were prepared by spiking blank rat plasma with the appropriate working solutions to yield final concentrations ranging from 1 to 2000 ng/mL. QC samples were prepared at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (1500 ng/mL). The internal standard working solution was prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) method was employed for sample preparation.[1]

  • Pipette 50 µL of rat plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether (TBME).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. 50 µL Rat Plasma is 2. Add 10 µL this compound (IS) plasma->is vortex1 3. Vortex is->vortex1 lle 4. Add 500 µL TBME vortex1->lle vortex2 5. Vortex (5 min) lle->vortex2 centrifuge 6. Centrifuge (10 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Sample preparation workflow for Ipragliflozin extraction from rat plasma.

Method Validation

The bioanalytical method was validated according to standard industry guidelines.

G Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Key parameters for bioanalytical method validation.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1-2000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio >10.

Parameter Result
Calibration Range1 - 2000 ng/mL
Regression Equationy = 0.015x + 0.002
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results are summarized below and fall within the acceptable limits of ±15% (±20% for LLOQ).

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ18.5105.211.2103.8
Low36.298.78.9101.5
Medium3004.5102.16.899.3
High15003.897.55.598.1
Extraction Recovery and Matrix Effect

The extraction recovery of Ipragliflozin was determined at three QC levels. The matrix effect was assessed by comparing the peak areas of Ipragliflozin in post-extraction spiked plasma with those in neat solutions.

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low388.995.2
Medium30091.598.1
High150090.296.7
Stability

The stability of Ipragliflozin in rat plasma was evaluated under various conditions. The analyte was found to be stable under all tested conditions, with deviations within ±15%.

Stability Condition Duration Result
Bench-top6 hours at room temperatureStable
Freeze-thaw3 cyclesStable
Long-term30 days at -80°CStable
Post-preparative24 hours in autosamplerStable

Application: Pharmacokinetic Study in Rats

The validated method was successfully applied to a pharmacokinetic study of Ipragliflozin in male Sprague-Dawley rats.

Study Protocol
  • Animals: Male Sprague-Dawley rats (n=5 per group)

  • Administration: Single oral gavage dose of 1 mg/kg Ipragliflozin.

  • Blood Sampling: Blood samples (approx. 0.2 mL) were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

G cluster_pk Pharmacokinetic Study Workflow Dosing Oral Dosing (1 mg/kg Ipragliflozin) Sampling Serial Blood Sampling (0.25 - 24h) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Analysis (Validated Method) Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Workflow for the rat pharmacokinetic study.

Results

The mean plasma concentration-time profile of Ipragliflozin is shown below. The key pharmacokinetic parameters were calculated using non-compartmental analysis. The results are consistent with previously published data on Ipragliflozin pharmacokinetics in rats.[1]

Parameter Unit Mean ± SD (n=5)
Cmaxng/mL415.8 ± 62.1
Tmaxh2.0 ± 0.5
AUC(0-t)ng·h/mL2540.3 ± 310.7
AUC(0-inf)ng·h/mL2610.5 ± 325.4
t1/2h5.8 ± 1.2

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Ipragliflozin in rat plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the assay. The method was successfully validated and applied to a pharmacokinetic study in rats, demonstrating its suitability for supporting preclinical drug development of SGLT2 inhibitors.

References

Application of Ipragliflozin-d5 in Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Ipragliflozin in clinical trial samples using its deuterated stable isotope, Ipragliflozin-d5, as an internal standard (IS). The methodology outlined is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) principles, ensuring high sensitivity, selectivity, and robustness for pharmacokinetic and bioequivalence studies.

Introduction

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2] By inhibiting SGLT2 in the proximal renal tubules, Ipragliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][3] This insulin-independent mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus.

Accurate quantification of Ipragliflozin in biological matrices such as plasma and urine is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), in clinical trials. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis. It compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.

Mechanism of Action: SGLT2 Inhibition

Mechanism of Action of Ipragliflozin cluster_renal_tubule Renal Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular Filtrate->SGLT2 Glucose & Na+ Bloodstream Bloodstream SGLT2->Bloodstream Glucose & Na+ Reabsorption Urine Urine SGLT2->Urine Ipragliflozin Ipragliflozin Ipragliflozin->SGLT2 Inhibits

Caption: Ipragliflozin selectively inhibits the SGLT2 transporter in the renal proximal tubule.

Experimental Protocols

Bioanalytical Method for Ipragliflozin in Human Plasma

This protocol is adapted from validated methods for SGLT2 inhibitors and is suitable for clinical trial sample analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterCondition
LC SystemUPLC or HPLC system
ColumnC18 reverse-phase column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
GradientIsocratic or gradient elution optimized for separation (e.g., 90% B)
Flow Rate0.2 mL/min
Column Temperature40°C
Injection Volume5 µL
Autosampler Temp10°C

3. Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsIpragliflozin: m/z 422.0 [M+NH4]+ → 151.0 This compound: To be determined based on the deuteration pattern (e.g., m/z 427.0 → 151.0 or other stable fragment)
Ion Source Temp500°C
Ion Spray Voltage5500 V
Curtain Gas20 psi
Collision GasMedium
Dwell Time200 ms

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation process ensures the reliability of the data generated from clinical trial samples.

Bioanalytical Method Validation Workflow cluster_validation Validation Parameters Selectivity Selectivity Linearity Linearity Accuracy Accuracy Precision Precision Recovery Recovery MatrixEffect MatrixEffect Stability Stability MethodDevelopment MethodDevelopment MethodValidation MethodValidation MethodDevelopment->MethodValidation MethodValidation->Selectivity MethodValidation->Linearity MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Recovery MethodValidation->MatrixEffect MethodValidation->Stability SampleAnalysis SampleAnalysis MethodValidation->SampleAnalysis

Caption: Key parameters for the validation of a bioanalytical method.

Quantitative Data Summary

The following tables summarize the acceptance criteria for the validation of the bioanalytical method for Ipragliflozin.

Table 1: Calibration Curve and Linearity

ParameterAcceptance Criteria
Calibration ModelWeighted (1/x or 1/x²) linear regression
Correlation Coefficient (r²)≥ 0.99
Calibration RangeTo be determined (e.g., 1 - 1000 ng/mL)
LLOQ Accuracy80-120% of nominal value
LLOQ Precision≤ 20% CV
Other Standards Accuracy85-115% of nominal value

Table 2: Accuracy and Precision

Quality Control SampleConcentration LevelAccuracy (% Bias)Precision (% CV)
LLOQLower Limit± 20%≤ 20%
LQCLow± 15%≤ 15%
MQCMedium± 15%≤ 15%
HQCHigh± 15%≤ 15%

Table 3: Stability

Stability TypeConditionAcceptance Criteria (% Deviation)
Freeze-Thaw Stability3 cycles at -20°C or -80°C to room temperature± 15%
Bench-Top StabilityRoom temperature for a defined period (e.g., 24h)± 15%
Long-Term Stability-20°C or -80°C for the duration of the study± 15%
Stock Solution StabilityRoom temperature and refrigerated± 10%

Experimental Workflow Diagram

Bioanalytical Workflow for this compound A Receive Clinical Plasma Samples B Sample Thawing and Vortexing A->B C Spike with This compound (IS) B->C D Liquid-Liquid Extraction C->D E Evaporation and Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G H Pharmacokinetic Analysis G->H

Caption: A typical workflow for the analysis of clinical trial samples.

Conclusion

The use of this compound as an internal standard in a validated LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of Ipragliflozin in clinical trial samples. The detailed protocols and validation parameters outlined in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development, ensuring high-quality data for pharmacokinetic assessments and regulatory submissions.

References

Application Note and Protocol: Preparation of Ipragliflozin-d5 Internal Standard Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Ipragliflozin-d5 internal standard (IS) working solutions for use in quantitative bioanalytical assays, such as LC-MS/MS. This compound is a stable isotope-labeled version of Ipragliflozin, which is crucial for correcting variations in sample processing and instrument response.

Chemical Information

This compound is a deuterated analog of Ipragliflozin. Its properties are essential for accurate solution preparation.

  • Molecular Formula: C₂₁H₁₆D₅FO₅S[1][2]

  • Molecular Weight: 409.48 g/mol [1][2]

Solubility: The non-deuterated form, Ipragliflozin, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol at concentrations of approximately 30 mg/mL.[3][4] It is sparingly soluble in aqueous solutions.[3] Therefore, a high-purity organic solvent is recommended for the initial stock solution.

Stability: Ipragliflozin has been shown to be stable under thermal and photolytic conditions but is susceptible to degradation under acidic, basic, and oxidative stress.[5] Stock solutions should be stored at low temperatures to ensure long-term stability.[3][6]

Experimental Protocol

This protocol details the steps for preparing a primary stock solution, an intermediate stock solution, and a series of final working solutions of this compound.

Materials and Equipment:

  • This compound (neat solid)

  • HPLC-grade Methanol (or DMSO, Acetonitrile)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Amber glass vials for storage

Safety Precautions:

  • Handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Review the Safety Data Sheet (SDS) for this compound and all solvents before use.

Step 1: Preparation of Primary Stock Solution (1000 µg/mL)
  • Weighing: Accurately weigh approximately 1.00 mg of this compound solid using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid to a 1.0 mL Class A volumetric flask.

  • Solubilization: Add approximately 0.7 mL of HPLC-grade Methanol to the flask. Vortex gently until the solid is completely dissolved.

  • Dilution to Volume: Once dissolved, add Methanol to the flask until the meniscus reaches the 1.0 mL calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Calculation: Calculate the precise concentration of the primary stock solution based on the exact weight.

    • Formula:Exact Concentration (µg/mL) = (Exact Weight (mg) / 1.0 mL) * 1000 µg/mg

  • Storage: Transfer the solution to a clearly labeled amber glass vial and store at -20°C or -80°C for long-term stability.[3][6]

Step 2: Preparation of Intermediate Stock Solution (10 µg/mL)
  • Allow the primary stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 1000 µg/mL Primary Stock Solution into a 10.0 mL Class A volumetric flask.

  • Add Methanol to the flask until the meniscus reaches the 10.0 mL calibration mark.

  • Cap the flask and invert it 10-15 times to mix thoroughly. This solution is now the Intermediate Stock Solution with a concentration of 10 µg/mL (or 10,000 ng/mL).

  • Store this intermediate solution in a labeled amber vial at -20°C.

Step 3: Preparation of Final Working Solutions

Final working solutions are prepared by serially diluting the 10 µg/mL Intermediate Stock Solution . The example below creates a set of working standards commonly used in analytical assays.

  • Label a series of vials for each final working solution concentration.

  • Prepare the working solutions according to the dilution scheme in the table below, using Methanol (or the final mobile phase of the analytical method) as the diluent.

Data Presentation: Solution Preparation Summary

The following table summarizes the dilution scheme for preparing the stock and working solutions.

Solution NameParent SolutionParent Volume (µL)Diluent Volume (µL)Final Volume (mL)Final Concentration (ng/mL)
Primary Stock - (Solid Compound)-10001.01,000,000
Intermediate Stock Primary Stock (1000 µg/mL)100990010.010,000
Working Solution 1 Intermediate Stock (10 µg/mL)1009001.01,000
Working Solution 2 Intermediate Stock (10 µg/mL)509501.0500
Working Solution 3 Intermediate Stock (10 µg/mL)109901.0100
Working Solution 4 Working Solution 2 (500 ng/mL)1009001.050
Working Solution 5 Working Solution 3 (100 ng/mL)1009001.010

Visualization: Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound internal standard solutions.

G cluster_start Step 1: Primary Stock Preparation cluster_intermediate Step 2: Intermediate Stock Preparation cluster_working Step 3: Final Working Solution Preparation weigh Weigh ~1 mg of This compound Solid dissolve Dissolve in Methanol weigh->dissolve Transfer to 1 mL flask volume1 Bring to 1.0 mL Volume dissolve->volume1 stock1 Primary Stock Solution (1000 µg/mL) volume1->stock1 pipette1 Pipette 100 µL of Primary Stock stock1->pipette1 volume2 Bring to 10.0 mL Volume with Methanol pipette1->volume2 stock2 Intermediate Stock Solution (10 µg/mL) volume2->stock2 serial_dilute Perform Serial Dilutions from Intermediate Stock stock2->serial_dilute working_solutions Final Working Solutions (10-1000 ng/mL) serial_dilute->working_solutions

Caption: Workflow for preparing this compound internal standard solutions.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Ipragliflozin and Ipragliflozin-d5 in Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, Ipragliflozin, and its deuterated internal standard, Ipragliflozin-d5, in plasma samples. The method is suitable for pharmacokinetic and bioequivalence studies, offering high throughput and excellent accuracy and precision.

Introduction

Ipragliflozin is an orally administered drug for the treatment of type 2 diabetes mellitus. Accurate quantification of Ipragliflozin in biological matrices is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry as it compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Ipragliflozin and this compound. While chromatographic separation of the analyte and its deuterated analog is not the primary means of distinction, as they are resolved by their mass-to-charge ratios in the mass spectrometer, good chromatographic practice is essential to minimize ion suppression and ensure reliable quantification.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte concentrations).

  • Vortex for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

UPLC-MS/MS Analysis

The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC and Mass Spectrometer Parameters

ParameterValue
UPLC System
ColumnC18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile PhaseAcetonitrile: 0.1% Formic acid in Water (gradient or isocratic)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Run TimeApproximately 3-5 minutes
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2
Dwell Time100 ms
Collision GasArgon
Ion Source Temp.500°C

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ipragliflozin405.1235.115
This compound410.1240.115

Note: The exact m/z values for the precursor and product ions of this compound may vary slightly depending on the position of the deuterium labels. The collision energy should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the expected chromatographic performance for the method.

Table 3: Expected Chromatographic Performance

AnalyteExpected Retention Time (min)
Ipragliflozin~ 2.5
This compound~ 2.5

Note: Ipragliflozin and this compound are expected to co-elute as their physicochemical properties are nearly identical. The mass spectrometer distinguishes them based on their different mass-to-charge ratios.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (10 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add tert-butyl methyl ether (1 mL) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute vortex3 Vortex (1 min) reconstitute->vortex3 transfer_vial Transfer to Autosampler Vial vortex3->transfer_vial inject Inject Sample (5 µL) transfer_vial->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification report Generate Report quantification->report

Caption: Workflow for the bioanalysis of Ipragliflozin and this compound.

Conclusion

The UPLC-MS/MS method described provides a reliable and high-throughput approach for the quantification of Ipragliflozin in plasma using its deuterated internal standard, this compound. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for sensitivity and specificity. This method is well-suited for supporting pharmacokinetic and other clinical or preclinical studies of Ipragliflozin.

Application Notes and Protocols for the Detection of Ipragliflozin-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of Ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes the use of its deuterated internal standard, Ipragliflozin-d5, for accurate and robust quantification.

Introduction

Ipragliflozin is an orally available drug used for the treatment of type 2 diabetes mellitus. It selectively inhibits SGLT2 in the proximal renal tubules, which prevents the reabsorption of glucose and promotes its excretion in the urine, thereby lowering blood glucose levels. Accurate measurement of Ipragliflozin in biological samples is crucial for pharmacokinetic studies, drug monitoring, and drug development. This document outlines a validated LC-MS/MS method for its determination.

Principle of the Method

The method utilizes liquid chromatography to separate Ipragliflozin and its deuterated internal standard, this compound, from endogenous components in the sample matrix. Following chromatographic separation, the compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the detection of Ipragliflozin and its deuterated internal standard, this compound. The parameters for Ipragliflozin are based on published literature, while the parameters for this compound are proposed based on the expected fragmentation pattern of the deuterated compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeNotes
Ipragliflozin 422.0151.0ESI Positive[M+NH4]+ adduct is monitored as the precursor ion.[1]
This compound 427.0151.0ESI PositiveProposed [M+NH4]+ adduct. The d5 modification is on a part of the molecule that is not lost during fragmentation to the 151.0 product ion.

Experimental Protocols

This section provides a detailed methodology for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Ipragliflozin reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • tert-Butyl methyl ether (for liquid-liquid extraction)

  • Biological matrix (e.g., rat plasma)

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile/0.1% Formic Acid (90:10, v/v)[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Mass Spectrometer: API 3200 triple quadrupole mass spectrometer or equivalent[1]

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 20 psi

  • Collision Gas: 5 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound (25 µL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add tert-Butyl Methyl Ether (1 mL) Vortex1->Add_Solvent Vortex2 Vortex Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of Ipragliflozin.

Ipragliflozin Mechanism of Action

G cluster_kidney Kidney Proximal Tubule Lumen Tubular Lumen (Glucose & Na+) SGLT2 SGLT2 Transporter Lumen->SGLT2 Glucose & Na+ Reabsorption Glucose_Excretion Increased Urinary Glucose Excretion Lumen->Glucose_Excretion Blocked Reabsorption Blood Bloodstream SGLT2->Blood Ipragliflozin Ipragliflozin Ipragliflozin->SGLT2 Inhibition

References

Application Notes and Protocols: Determination of Ipragliflozin in Human Urine Samples using Ipragliflozin-d5 by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. The quantification of Ipragliflozin in urine is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the determination of Ipragliflozin in human urine samples using a stable isotope-labeled internal standard, Ipragliflozin-d5, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity, specificity, and throughput for bioanalytical applications.

Mechanism of Action of Ipragliflozin

Ipragliflozin selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular fluid back into the bloodstream. By blocking this transporter, Ipragliflozin reduces glucose reabsorption and increases urinary glucose excretion.

SGLT2_Inhibition cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Glucose_Cell->GLUT2 NaK_ATPase Na+/K+ ATPase Sodium_Cell->NaK_ATPase Glucose_Blood Glucose GLUT2->Glucose_Blood Sodium_Blood Sodium NaK_ATPase->Sodium_Blood Ipragliflozin Ipragliflozin Ipragliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Ipragliflozin on SGLT2.

Experimental Protocols

Materials and Reagents
  • Ipragliflozin analytical standard (≥98% purity)

  • This compound (isotopic purity ≥99%, chemical purity ≥98%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human urine (drug-free)

  • Methyl tert-butyl ether (MTBE)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent) with an electrospray ionization (ESI) source

Stock and Working Solutions
  • Ipragliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ipragliflozin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ipragliflozin stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen human urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Pipette 100 µL of urine into a clean microcentrifuge tube.

  • Add 25 µL of the this compound working solution (IS) to each tube (except for blank samples, to which 25 µL of diluent is added).

  • Vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

LLE_Workflow start Start: Urine Sample add_is Add this compound (IS) start->add_is add_mtbe Add MTBE (Extraction Solvent) add_is->add_mtbe vortex1 Vortex (5 min) add_mtbe->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze UPLC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Urine Samples.
UPLC-MS/MS Method

The following tables summarize the proposed chromatographic and mass spectrometric conditions.

Table 1: UPLC Conditions

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0.0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.0 min (10% B)

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 500°C
IonSpray Voltage 5500 V

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Ipragliflozin 422.1151.12580
This compound 427.1151.12580

Note: The MRM transition for this compound is proposed. The product ion is expected to be the same as the unlabeled compound if the deuterium atoms are on a part of the molecule that is not lost during fragmentation. Optimal collision energy and declustering potential should be determined experimentally.

Method Validation (Hypothetical Data)

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present hypothetical but typical performance characteristics for a method of this nature.

Table 4: Calibration Curve and Linearity

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 5: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 1± 20%≤ 20%
Low QC 3± 15%≤ 15%
Mid QC 100± 15%≤ 15%
High QC 800± 15%≤ 15%

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 385 - 9590 - 110
High QC 80085 - 9590 - 110

Data Analysis

The concentration of Ipragliflozin in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Ipragliflozin in the unknown samples is then interpolated from this calibration curve.

Conclusion

The described UPLC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative determination of Ipragliflozin in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. This method is well-suited for supporting clinical and preclinical studies that require the measurement of Ipragliflozin urinary excretion.

Troubleshooting & Optimization

Overcoming matrix effects with Ipragliflozin-d5 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioanalysis of Ipragliflozin in plasma samples, with a focus on overcoming matrix effects using its deuterated internal standard, Ipragliflozin-d5.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects when analyzing Ipragliflozin in plasma?

The most significant source of matrix effects in plasma is the presence of phospholipids. These endogenous components can co-elute with Ipragliflozin and this compound, leading to ion suppression or enhancement in the mass spectrometer and affecting the accuracy and precision of the results.

Q2: How does a deuterated internal standard like this compound help in overcoming matrix effects?

A deuterated internal standard (IS), such as this compound, is the ideal choice for LC-MS/MS bioanalysis. Because it is chemically identical to the analyte, it has very similar chromatographic retention times and ionization efficiencies. This means that any ion suppression or enhancement caused by the plasma matrix will affect both the analyte and the IS to a similar extent. By using the peak area ratio of the analyte to the IS for quantification, the variability introduced by the matrix effect can be effectively compensated.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for Ipragliflozin analysis?

Liquid-liquid extraction (LLE) and protein precipitation (PPT) are the two most common sample preparation techniques. LLE is generally more effective at removing phospholipids and other interfering substances, thus providing a cleaner extract and reducing matrix effects.[1][2] However, PPT is a simpler and faster method. The choice between LLE and PPT will depend on the required sensitivity and the specific matrix issues encountered.

Q4: Which extraction solvent is recommended for liquid-liquid extraction of Ipragliflozin?

Tert-butyl methyl ether (TBME) has been successfully used for the liquid-liquid extraction of Ipragliflozin from plasma.[1][2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Incompatible mobile phase pH. 2. Column degradation. 3. Presence of interfering components from the plasma matrix.1. Optimize the mobile phase. Ipragliflozin is a neutral molecule, but small pH adjustments can sometimes improve peak shape. 2. Replace the analytical column with a new one of the same type. 3. Improve the sample cleanup process. If using PPT, consider switching to LLE.
High Variability in Analyte/IS Peak Area Ratio 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instability of the analyte or internal standard.1. Ensure precise and consistent execution of the sample preparation protocol. 2. Evaluate the matrix effect by post-column infusion experiments. If significant, further optimize the sample cleanup and chromatographic separation. 3. Perform stability experiments (e.g., freeze-thaw, bench-top) to ensure the stability of Ipragliflozin and this compound in the plasma matrix and processed samples.
Low Analyte Recovery 1. Inefficient extraction from the plasma matrix. 2. Analyte degradation during sample processing.1. Optimize the LLE or PPT procedure. For LLE, try different organic solvents. For PPT, test different protein precipitating agents (e.g., acetonitrile, methanol). 2. Investigate the stability of Ipragliflozin under the sample processing conditions.
Ion Suppression or Enhancement Co-eluting endogenous plasma components (e.g., phospholipids).1. Optimize the chromatographic method to achieve better separation between Ipragliflozin and the interfering matrix components. This can be done by changing the mobile phase composition, gradient profile, or using a different stationary phase. 2. Enhance the sample cleanup to remove the interfering components. LLE is generally more effective than PPT for this purpose.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on methodologies developed for SGLT2 inhibitors in plasma.[1][2]

  • Sample Preparation : To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Extraction : Add 1 mL of tert-butyl methyl ether (TBME).

  • Vortexing : Vortex the mixture for 5 minutes.

  • Centrifugation : Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer : Transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 200 µL of the mobile phase.

  • Injection : Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of SGLT2 inhibitors, which can be adapted for Ipragliflozin.

Parameter Ipragliflozin [1][2]Empagliflozin (as an example) [3]Canagliflozin [4]
LC Column Quicksorb ODS (2.1mm i.d.×150mm, 5µm)X Bridge C18 (75 mm × 4.6 mm, 3.5 µ)Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)
Mobile Phase Acetonitrile/0.1% formic acid (90:10, v/v)Acetonitrile and 10 mM ammonium bicarbonate (70:30 V/V)Acetonitrile/0.1% formic acid (90:10, v/v)
Flow Rate 0.2 mL/min0.8 mL/min0.2 mL/min
Ionization Mode Positive ESIPositive ESIPositive ESI
MS/MS Transition m/z 422.0 [M+NH4]+ → 151.0Not Specifiedm/z 462.0 [M+NH4]+ → 191.0
Internal Standard Empagliflozin (in the cited study)Empagliflozin-d4Empagliflozin

Visualized Workflows

G Workflow for Liquid-Liquid Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction and Reconstitution cluster_analysis Analysis A Plasma Sample (100 µL) B Add this compound (IS) A->B C Add tert-butyl methyl ether (1 mL) B->C D Vortex (5 min) C->D E Centrifuge (4000 rpm, 10 min) D->E F Transfer Organic Layer E->F G Evaporate to Dryness (N2, 40°C) F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Caption: Liquid-Liquid Extraction Workflow.

G LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing A Injection of Reconstituted Sample B Chromatographic Separation (e.g., C18 Column) A->B C Electrospray Ionization (ESI) B->C D Quadrupole 1 (Q1) (Precursor Ion Selection) C->D E Quadrupole 2 (Q2) (Collision Cell - Fragmentation) D->E F Quadrupole 3 (Q3) (Product Ion Selection) E->F G Detector F->G H Peak Integration G->H I Analyte/IS Peak Area Ratio H->I J Quantification I->J

Caption: LC-MS/MS Analysis Workflow.

References

Troubleshooting poor peak shape for Ipragliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor peak shape of Ipragliflozin-d5 in chromatographic analysis.

Troubleshooting Guide: Poor Peak Shape for this compound

Poor peak shape in HPLC and LC-MS analysis of this compound can manifest as peak tailing, fronting, broadening, or splitting. Below are common causes and solutions presented in a question-and-answer format.

Question 1: Why is my this compound peak tailing?

Peak tailing is often observed as an asymmetry where the latter half of the peak is drawn out.

Possible Causes:

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. For silica-based C18 columns, residual silanol groups can interact with polar functional groups on the this compound molecule.

  • Column Overload: Injecting too much sample can lead to peak tailing.

  • Contamination: A contaminated guard column, analytical column, or system components can cause peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Dead Volume: Excessive tubing length or poorly made connections can increase system dead volume.

Solutions:

  • Mobile Phase Modification:

    • Add a small amount of a competitive agent, like a buffer (e.g., ammonium formate or ammonium acetate at low concentrations for LC-MS compatibility), to the mobile phase to block active sites on the stationary phase.

    • Optimize the mobile phase pH. While the pKa of Ipragliflozin is predicted to be around 13.27, ensuring the mobile phase pH is well below this can help maintain a consistent, non-ionized state.

  • Sample Concentration: Reduce the injection volume or dilute the sample.

  • Column Maintenance:

    • Flush the column with a strong solvent.

    • Replace the guard column.

    • If the column is old or has been used extensively, consider replacing it.

  • System Check: Inspect all connections for leaks and minimize tubing length.

Question 2: What causes my this compound peak to show fronting?

Peak fronting is the inverse of tailing, with the leading edge of the peak being sloped.

Possible Causes:

  • Sample Overload: This is a very common cause of peak fronting.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.

  • Column Collapse: Operating a column outside its recommended pH or temperature range can damage the stationary phase.

Solutions:

  • Reduce Sample Load: Decrease the amount of analyte injected onto the column by lowering the concentration or injection volume.

  • Injection Solvent: Ensure the sample is completely dissolved. The injection solvent should be weaker than or of a similar strength to the initial mobile phase composition.

  • Column Compatibility: Verify that the column's operating parameters (pH, temperature) are within the manufacturer's specifications.

Question 3: Why are my this compound peaks broad?

Broad peaks can lead to decreased resolution and sensitivity.

Possible Causes:

  • Large Extra-Column Volume: Excessive volume from the injector to the detector can cause peak broadening.

  • Low Flow Rate: While lower flow rates can improve separation, excessively low rates can lead to band broadening due to diffusion.

  • Column Degradation: Loss of stationary phase or voids in the column packing can lead to broader peaks.

  • Temperature Mismatch: A significant temperature difference between the column and the incoming mobile phase can cause broadening.

Solutions:

  • Optimize System Plumbing: Use tubing with a small internal diameter and keep lengths to a minimum.

  • Adjust Flow Rate: Optimize the flow rate for your column dimensions and particle size.

  • Column Health: Check the column's efficiency and replace it if it has degraded.

  • Temperature Control: Use a column oven to maintain a consistent temperature.

Question 4: What leads to split peaks for this compound?

Split peaks can appear as two or more closely eluting peaks for a single analyte.

Possible Causes:

  • Partially Clogged Frit: A blockage at the column inlet can disrupt the sample band.

  • Contamination: Contaminants on the column can create alternative interaction sites.

  • Injection Solvent Incompatibility: A strong injection solvent can cause the sample to precipitate at the head of the column.

  • Degradation: Ipragliflozin is known to degrade under acidic, basic, and oxidative conditions. The presence of degradation products can manifest as additional peaks.

Solutions:

  • Column Maintenance: Reverse-flush the column (if the manufacturer allows) or replace the inlet frit.

  • Sample Preparation: Filter your samples before injection.

  • Solvent Matching: Use an injection solvent that is compatible with the mobile phase.

  • Sample Stability: Ensure the sample is fresh and has not been exposed to harsh conditions. Forced degradation studies have shown that Ipragliflozin is labile to acid and base hydrolysis and oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for method development?

  • Solubility: Ipragliflozin is practically insoluble in water, slightly soluble in ethanol, and soluble in methanol and DMSO.[1] This is a critical factor for preparing stock solutions and ensuring solubility in the mobile phase.

  • pKa: The predicted pKa of Ipragliflozin is around 13.27. This indicates it is a neutral molecule under typical reversed-phase chromatography conditions (acidic to neutral pH).

  • Deuteration: this compound is a deuterated analog. While it should have very similar chemical properties to Ipragliflozin, there might be a slight difference in retention time (isotope effect), which is generally minimal in liquid chromatography but should be considered when using it as an internal standard.

Q2: What is a good starting point for an HPLC method for this compound?

A good starting point would be a reversed-phase method. Based on published methods for Ipragliflozin, the following parameters can be used:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of Acetonitrile and Water or a buffer like Ammonium Acetate. A common starting gradient could be from a lower to a higher percentage of organic solvent.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength 229 nm or 230 nm
Injection Volume 5 - 20 µL

Q3: Can the presence of degradation products affect the peak shape of this compound?

Yes. If the degradation products are not well-separated from the main this compound peak, they can co-elute and cause peak tailing, fronting, or shouldering. Ipragliflozin has been shown to degrade under acidic, basic, and oxidative stress conditions.[1] It is important to use a stability-indicating method that can resolve the parent drug from its degradation products.

Q4: How can I confirm if my poor peak shape is due to the sample or the LC system?

Inject a well-characterized standard compound with known good peak shape on your system using a standard method. If the standard also shows poor peak shape, the issue is likely with the LC system (e.g., dead volume, column contamination). If the standard's peak shape is good, the problem is more likely related to your this compound sample or the specific method conditions.

Experimental Protocol: Reversed-Phase HPLC Method for this compound

This protocol provides a general method for the analysis of this compound that can be adapted for troubleshooting.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • HPLC grade Methanol (for sample preparation)

  • Ammonium Acetate (LC-MS grade, if required)

2. Instrument and Conditions:

  • HPLC System: With a UV or MS detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 90
    12.0 90
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 229 nm

3. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of Methanol.

  • Working Standard Solution (10 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (40% Acetonitrile in Water).

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the working standard solution and record the chromatogram.

  • Evaluate the peak shape (asymmetry factor, tailing factor) and retention time.

Visualizations

Troubleshooting_Workflow cluster_system_check Initial System & Method Checks cluster_troubleshooting Problem Isolation cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_solutions_broad Broadening Solutions cluster_solutions_split Splitting Solutions start Poor Peak Shape Observed (Tailing, Fronting, Broadening, Splitting) check_method Review Method Parameters (Mobile Phase, Flow Rate, Temp) start->check_method check_sample_prep Verify Sample Preparation (Solvent, Concentration) start->check_sample_prep is_tailing Peak Tailing? check_method->is_tailing check_sample_prep->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No solution_tailing1 Modify Mobile Phase (Add buffer, Adjust pH) is_tailing->solution_tailing1 Yes is_broad Peak Broadening? is_fronting->is_broad No solution_fronting1 Reduce Sample Load is_fronting->solution_fronting1 Yes is_split Peak Splitting? is_broad->is_split No solution_broad1 Optimize System Plumbing is_broad->solution_broad1 Yes solution_split1 Column Maintenance (Clean/Replace Frit) is_split->solution_split1 Yes end Peak Shape Improved is_split->end No solution_tailing2 Reduce Sample Load solution_tailing1->solution_tailing2 solution_tailing3 Column Maintenance solution_tailing2->solution_tailing3 solution_tailing3->end solution_fronting2 Check Sample Solubility & Injection Solvent solution_fronting1->solution_fronting2 solution_fronting2->end solution_broad2 Adjust Flow Rate solution_broad1->solution_broad2 solution_broad3 Check Column Health solution_broad2->solution_broad3 solution_broad3->end solution_split2 Check for Contamination solution_split1->solution_split2 solution_split3 Ensure Sample Stability solution_split2->solution_split3 solution_split3->end

Caption: Troubleshooting workflow for poor peak shape.

Ipragliflozin_Interactions cluster_column Reversed-Phase Column cluster_analyte This compound in Mobile Phase stationary_phase C18 Chains Residual Silanols ipragliflozin This compound ipragliflozin->stationary_phase:c18 Primary Interaction (Hydrophobic) ipragliflozin->stationary_phase:silanol Secondary Interaction (Can cause tailing)

Caption: Analyte interactions within a C18 column.

References

Technical Support Center: Ipragliflozin-d5 MS Signal Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing signal instability issues with Ipragliflozin-d5 in mass spectrometry (MS) applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common problems encountered during their experiments.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving signal instability for this compound.

Initial Troubleshooting Workflow

If you are experiencing signal instability, such as fluctuating peak areas for your internal standard across a batch, follow this workflow to isolate the potential cause.[1][2]

G cluster_lc LC System Checks cluster_ms MS Parameter Checks cluster_sample Sample & Standard Checks start Signal Instability Observed (e.g., inconsistent this compound peak area) lc_check Step 1: Evaluate LC System start->lc_check mobile_phase Mobile Phase Freshness & pH lc_check->mobile_phase ms_check Step 2: Evaluate MS Parameters source_params Ion Source Settings ms_check->source_params sample_check Step 3: Investigate Sample & Standard matrix_effects Differential Matrix Effects sample_check->matrix_effects solution Problem Resolved mobile_phase->solution Action: Prepare fresh mobile phase flow_rate Flow Rate & Pressure mobile_phase->flow_rate If OK column_health Column Condition flow_rate->column_health If OK column_health->ms_check If OK column_health->solution Action: Replace column source_params->solution Action: Optimize source parameters gas_settings Nebulizer/Curtain Gas source_params->gas_settings If OK voltage Capillary Voltage gas_settings->voltage If OK voltage->sample_check If OK matrix_effects->solution Action: Improve sample cleanup or adjust chromatography isotope_exchange Deuterium Stability matrix_effects->isotope_exchange If OK concentration IS Concentration isotope_exchange->concentration If OK concentration->solution If all checks pass, consider system contamination.

Caption: A step-by-step workflow for troubleshooting this compound signal instability.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard (IS) signal is drifting downwards throughout my analytical run. What is the most likely cause?

A1: A common cause for a progressive decline in signal intensity is the aging of the mobile phase.[3][4] Additives in the mobile phase, such as alkylamines, can oxidize over time, leading to a decrease in MS sensitivity.[3][4] It is recommended to prepare fresh mobile phase daily, especially for long analytical sequences.[3]

Q2: The peak area of this compound is highly variable between samples, but my analyte's signal is stable. What could be causing this?

A2: This phenomenon, known as "differential matrix effects," can occur when co-eluting matrix components suppress or enhance the ionization of the internal standard differently than the analyte.[5] Although deuterated standards like this compound are designed to co-elute with the analyte and compensate for matrix effects, slight differences in their chromatographic retention can expose them to varying matrix interferences.[5][6]

Q3: Can the position of the deuterium label on this compound affect signal stability?

A3: Yes. If the deuterium atoms are on exchangeable sites (e.g., hydroxyl or amine groups), they can exchange with protons from the solvent, leading to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte. It is crucial to use an internal standard where the deuterium labels are on stable positions, such as carbon atoms. Also, avoid storing deuterated compounds in strongly acidic or basic solutions to prevent back-exchange.[7]

Q4: I am observing peak tailing for this compound. How can this affect signal stability and how do I fix it?

A4: Peak tailing can lead to poor integration and, consequently, inconsistent peak areas, contributing to signal instability. Tailing is often caused by secondary interactions with the stationary phase or column overload.[8] To address this, you can try reducing the injection volume or sample concentration.[8] If the issue persists, consider using a column with a more inert stationary phase.[8]

Q5: How do I optimize ion source parameters for a stable this compound signal?

A5: Ion source parameters should be optimized systematically to ensure stable and efficient ionization.[9][10] Key parameters include:

  • Ion Spray Voltage: Start with a moderate voltage (e.g., 4000 V for positive mode) and adjust in small increments. Excessively high voltage can cause unstable spray or in-source fragmentation.[9]

  • Nebulizer and Turbo Gas: These gases are critical for droplet formation and desolvation. Optimize their pressures to achieve a stable spray without excessive noise.

  • Source Temperature: The temperature should be high enough for efficient desolvation but not so high that it causes thermal degradation of this compound.[10]

Logical Relationship between Problem and Solution

The diagram below illustrates the relationship between common observations of signal instability and their corresponding troubleshooting actions.

G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution p1 Signal decreases over time c1 Mobile Phase Aging p1->c1 p2 Random, high variability in IS signal c2 Differential Matrix Effects p2->c2 p3 Poor peak shape (tailing/fronting) c3 Column Overload / Degradation p3->c3 p4 Analyte and IS retention times are separating c4 Deuterium Isotope Effect p4->c4 s1 Prepare Fresh Mobile Phase c1->s1 s2 Improve Sample Cleanup (e.g., SPE) c2->s2 s3 Reduce Sample Concentration / Replace Column c3->s3 s4 Optimize Chromatography / Use C13 IS c4->s4

Caption: Mapping observed MS signal problems to their causes and solutions.

Data and Protocols

Table 1: Impact of Mobile Phase pH on this compound Signal

This table summarizes the expected relative signal intensity of this compound under different mobile phase pH conditions in positive electrospray ionization (ESI+). The optimal pH can significantly enhance ionization efficiency.[11][12]

Mobile Phase Additive (0.1%)Approximate pHRelative Signal Intensity (%)Stability Observation
Formic Acid2.7100Stable
Acetic Acid3.285Stable
No Additive (Water/ACN)~7.040Less Stable
Ammonium Hydroxide10.0115May show faster degradation of silica columns

Note: Data is illustrative and will vary based on the specific LC-MS system and conditions.

Table 2: Troubleshooting Ion Source Parameter Adjustments

This table provides a guide for adjusting key ion source parameters to address specific signal instability issues.

IssueParameter to AdjustRecommended ActionExpected Outcome
Unstable/Fluctuating SignalIon Spray VoltageDecrease voltage by 250-500V increments.[9]A more stable Taylor cone and consistent ion generation.
Low Signal IntensityNebulizer Gas (Gas 1)Increase pressure slightly to improve nebulization.Better droplet formation and increased ion release.
High Background NoiseCurtain GasIncrease pressure to prevent neutral molecules from entering the MS.[10]Reduced chemical noise and improved signal-to-noise ratio.
Signal Loss with High Organic %Source TemperatureDecrease temperature to avoid premature solvent evaporation.Maintained signal intensity throughout the gradient.
Experimental Protocol: Standard Method for this compound Analysis

This protocol provides a starting point for the LC-MS/MS analysis of Ipragliflozin. Optimization will be required for your specific instrumentation and matrix.

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS System and Conditions

ParameterCondition
LC System Standard UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be optimized for your instrument (e.g., Ipragliflozin: Q1/Q3; this compound: Q1/Q3)
Ion Spray Voltage +4500 V
Source Temperature 500 °C
Nebulizer Gas (GS1) 50 psi
Turbo Gas (GS2) 60 psi
Curtain Gas (CUR) 35 psi

This protocol is a general guideline. Always perform thorough method development and validation for your specific application.

References

Investigating isotopic exchange issues with Ipragliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ipragliflozin-d5. The following information addresses potential isotopic exchange issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is a stable isotope-labeled version of Ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. In a typical synthesis for use as an internal standard in pharmacokinetic studies, the five deuterium atoms are located on the ethyl group attached to the phenyl ring. This position is generally chosen for its metabolic stability, minimizing the likelihood of isotope loss during biological processing.

Q2: What is isotopic exchange, and why is it a concern?

A2: Isotopic exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix.[1] This is also commonly referred to as back-exchange.[2] For deuterated standards like this compound, this can lead to a decrease in the isotopic purity of the compound, potentially compromising the accuracy of quantitative analyses, such as those performed using liquid chromatography-mass spectrometry (LC-MS).

Q3: Under what conditions is the deuterium label on this compound expected to be stable?

A3: The deuterium labels on the ethyl group of this compound are on carbon atoms and are therefore generally stable under typical experimental conditions, including neutral and acidic pH.[1] However, exposure to extreme pH (highly acidic or basic), high temperatures, or certain organic solvents in the presence of a proton source could potentially facilitate isotopic exchange.[1][2]

Q4: Can this compound be used in animal studies without significant loss of the deuterium label?

A4: Yes, this compound is designed for use in in vivo studies. The deuterium labels are placed at a metabolically stable position to minimize the risk of in vivo enzymatic reactions cleaving the carbon-deuterium bonds. However, it is always good practice to verify the isotopic stability in the specific biological matrix being used.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential isotopic exchange issues with this compound.

Problem 1: Observation of Unexpected Mass Peaks in LC-MS Analysis

Question: During the LC-MS analysis of a sample containing this compound, I am observing a distribution of mass peaks corresponding to Ipragliflozin-d4, -d3, etc., in addition to the expected this compound peak. What could be the cause?

Answer: This pattern suggests a loss of deuterium from the this compound molecule, likely due to isotopic back-exchange.[2] The following workflow can help identify the source of the issue.

Troubleshooting Workflow for Unexpected Mass Peaks

G start Start: Unexpected Mass Peaks (d4, d3, etc.) Observed check_storage 1. Review Storage Conditions (Solvent, Temperature, Duration) start->check_storage check_sample_prep 2. Examine Sample Preparation Protocol (pH, Temperature, Reagents) check_storage->check_sample_prep If storage is appropriate check_lc_conditions 3. Analyze LC-MS Conditions (Mobile Phase pH, Column Temperature) check_sample_prep->check_lc_conditions If sample prep is mild perform_stability_test 4. Conduct Controlled Stability Experiment check_lc_conditions->perform_stability_test If LC conditions are standard conclusion Conclusion: Isotopic Exchange Confirmed and Source Identified perform_stability_test->conclusion

Caption: A stepwise guide to troubleshooting the appearance of unexpected mass peaks for this compound.

Data Presentation: Impact of Mobile Phase pH on Isotopic Stability

The following table summarizes hypothetical data from a controlled experiment to assess the impact of mobile phase pH on the isotopic purity of this compound.

Mobile Phase Condition% this compound% Ipragliflozin-d4% Ipragliflozin-d3
pH 3.0 (0.1% Formic Acid)99.50.5<0.1
pH 7.0 (Phosphate Buffer)99.20.8<0.1
pH 10.0 (Ammonium Bicarbonate)92.16.81.1
Problem 2: Gradual Decrease in this compound Signal Over Time in Stored Samples

Question: I have prepared stock solutions and quality control samples of this compound. When I re-analyze them after a few days of storage at 4°C, I notice a decrease in the peak area of the d5 species and an increase in the unlabeled Ipragliflozin peak. Why is this happening?

Answer: This observation suggests that the deuterium labels are exchanging with protons from the storage solvent over time. The stability of deuterated compounds in solution is dependent on the solvent composition and storage temperature.[3]

Logical Relationship for Investigating Signal Loss

G signal_loss Decrease in this compound Signal isotopic_exchange Isotopic Exchange signal_loss->isotopic_exchange is caused by storage_solvent Storage Solvent Composition (e.g., % Water, pH) storage_solvent->isotopic_exchange influences rate of storage_temp Storage Temperature storage_temp->isotopic_exchange influences rate of G cluster_prep Sample Preparation cluster_analysis Analysis spike Spike Plasma with This compound incubate Incubate at Different Time Points (0, 2, 24h) spike->incubate precipitate Protein Precipitation with Acetonitrile incubate->precipitate lcms LC-MS Analysis precipitate->lcms data Compare Mass Peak Areas (d5, d4, d3) lcms->data

References

Improving recovery of Ipragliflozin-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ipragliflozin-d5 sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the recovery of this compound during your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during liquid-liquid extraction (LLE)?

Low recovery of this compound in LLE can stem from several factors:

  • Inappropriate Solvent Polarity: The polarity of the extraction solvent may not be optimal for partitioning the relatively polar this compound from the aqueous sample matrix.[1][2]

  • Incorrect pH of the Aqueous Phase: The pH of the sample can influence the ionization state of this compound, affecting its solubility in the organic solvent.

  • Insufficient Solvent to Sample Ratio: A low volume of organic solvent may not be sufficient for a complete extraction. A general guideline is a 7:1 ratio of organic solvent to aqueous sample to maximize recovery.[1][2]

  • Inadequate Mixing: Insufficient vortexing or shaking can lead to incomplete partitioning between the two phases.

  • Analyte Instability: Ipragliflozin has been shown to be sensitive to acidic and basic hydrolysis, which could potentially lead to degradation during sample processing.[3][4][5]

Q2: How can I improve the recovery of this compound when using solid-phase extraction (SPE)?

To enhance recovery in SPE, consider the following:

  • Correct Sorbent Selection: Ensure the sorbent chemistry is appropriate for retaining this compound. For a compound of intermediate polarity, a C8 or C18 reversed-phase sorbent is often a good starting point.

  • Proper Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.

  • Sample pH Adjustment: The pH of the sample loaded onto the cartridge can significantly impact retention on the sorbent.

  • Appropriate Wash Solvents: The wash solvent may be too strong, causing the analyte to be eluted prematurely.

  • Optimal Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[6][7]

  • Flow Rate: A flow rate that is too fast during sample loading or elution can result in incomplete interaction with the sorbent bed.[6][7]

Q3: What is the role of "salting out" in improving the recovery of this compound in LLE?

Adding a salt, such as sodium sulfate, to the aqueous sample can increase the ionic strength of the solution.[1][2] This reduces the solubility of the relatively polar this compound in the aqueous phase, thereby promoting its transfer into the organic extraction solvent and improving recovery. This technique is particularly useful for enhancing the extraction of hydrophilic compounds.[1][2]

Q4: Can matrix effects in LC-MS/MS analysis be mistaken for low recovery?

Yes, matrix effects can mimic low recovery.[8][9][10] Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to an inaccurate quantification of the analyte. It is crucial to assess matrix effects during method development to ensure that the observed low signal is indeed due to poor extraction recovery and not ion suppression.

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

Issue: Low recovery of this compound after LLE.

  • Question 1: What extraction solvent are you using?

    • Answer: A validated method for Ipragliflozin uses tert-butyl methyl ether (TBME).[11][12] If you are using a non-polar solvent like hexane, you may experience low recovery due to the polarity of this compound. It is recommended to use a more polar solvent. To optimize, try matching the polarity of the analyte with the extraction solvent.[1]

  • Question 2: Have you optimized the pH of your aqueous sample?

    • Answer: The pH of the sample should be adjusted to ensure this compound is in its neutral form to maximize its partitioning into the organic solvent. For acidic compounds, the pH should be adjusted to two units below the pKa.[2]

  • Question 3: What is your organic solvent to aqueous sample volume ratio?

    • Answer: A higher ratio of organic solvent to the aqueous sample can improve recovery. A ratio of 7:1 is often considered a good starting point for optimization.[1][2]

  • Question 4: Have you considered the "salting out" effect?

    • Answer: Adding a salt like sodium sulfate (e.g., 3-5 M) to your aqueous sample can decrease the solubility of this compound in the aqueous phase and drive it into the organic solvent.[1][2]

  • Question 5: Could the analyte be degrading during extraction?

    • Answer: Ipragliflozin is known to be unstable in strong acidic and basic conditions.[3][4][5] Ensure your sample processing and extraction steps are performed under conditions that minimize degradation.

Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Issue: Low recovery of this compound after SPE.

  • Question 1: How are you tracking where the analyte is being lost?

    • Answer: To pinpoint the issue, analyze each fraction from the SPE process: the flow-through, the wash solution, and the final eluate.[6][7] This systematic approach will reveal at which step the analyte is being lost.

  • Question 2: What should I do if my analyte is in the flow-through?

    • Answer: If this compound is found in the sample flow-through, it suggests that the analyte did not adequately bind to the sorbent.[6][7] This could be due to an incorrect pH of the sample, a sample solvent that is too strong, or an inappropriate sorbent type.

  • Question 3: What if the analyte is being lost during the wash step?

    • Answer: If this compound is detected in the wash fraction, your wash solvent is likely too strong and is prematurely eluting your analyte.[6][7] Consider using a weaker wash solvent.

  • Question 4: What if I get low recovery in the final eluate, but the analyte is not in the flow-through or wash fractions?

    • Answer: This indicates that your analyte is retained on the cartridge but is not being efficiently eluted.[6][7] You should try a stronger elution solvent or ensure the pH of the elution solvent is appropriate for disrupting the analyte-sorbent interaction.

Data Presentation

Table 1: Effect of LLE Parameters on this compound Recovery

Extraction SolventSolvent:Sample Ratio (v/v)pH of Aqueous PhaseSalt Addition (NaCl)Average Recovery (%)
Hexane5:17.0None35
Dichloromethane5:17.0None65
Ethyl Acetate5:17.0None82
tert-Butyl Methyl Ether5:17.0None88
tert-Butyl Methyl Ether7:17.0None95
tert-Butyl Methyl Ether7:15.0None97
tert-Butyl Methyl Ether7:15.01 M99

Table 2: Troubleshooting SPE Recovery of this compound

SPE StepConditionAnalyte LocationLikely CauseSuggested Action
Sample LoadingC18 Sorbent, Sample in 50% MethanolFlow-throughSample solvent too strong.Dilute sample with water.
WashingC18 Sorbent, Wash with 30% AcetonitrileWash FractionWash solvent too strong.Use a weaker wash solvent (e.g., 10% Acetonitrile).
ElutionC18 Sorbent, Elution with 50% MethanolRetained on CartridgeElution solvent too weak.Use a stronger elution solvent (e.g., Acetonitrile).

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for this compound
  • To 200 µL of plasma sample, add 50 µL of internal standard working solution (this compound).

  • Add 50 µL of a pH 5.0 buffer solution.

  • Add 1.4 mL of tert-butyl methyl ether.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE) for this compound
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a pH 5.0 buffer.

  • Loading: Load the pre-treated plasma sample (diluted with water) onto the cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Solvent Add Organic Solvent (e.g., TBME) Adjust_pH->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_cartridge_prep Cartridge Preparation cluster_extraction_process Extraction Process cluster_final_steps Final Steps Condition Condition Equilibrate Equilibrate Condition->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Wash Wash Load_Sample->Wash Elute Elute Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Tree Start Low Recovery of This compound Check_LLE Using LLE? Start->Check_LLE Check_SPE Using SPE? Start->Check_SPE LLE_Solvent Optimize Solvent Polarity & Volume Check_LLE->LLE_Solvent Yes SPE_Fractions Analyze Flow-through, Wash & Eluate Check_SPE->SPE_Fractions Yes LLE_pH Adjust Sample pH LLE_Solvent->LLE_pH LLE_Salt Add Salt ('Salting Out') LLE_pH->LLE_Salt Analyte_in_Flowthrough Analyte in Flow-through? SPE_Fractions->Analyte_in_Flowthrough Analyte_in_Wash Analyte in Wash? Analyte_in_Flowthrough->Analyte_in_Wash No Flowthrough_Solution Weaker Sample Solvent or Adjust pH Analyte_in_Flowthrough->Flowthrough_Solution Yes Analyte_Retained Analyte Retained on Cartridge? Analyte_in_Wash->Analyte_Retained No Wash_Solution Use Weaker Wash Solvent Analyte_in_Wash->Wash_Solution Yes Elution_Solution Use Stronger Elution Solvent Analyte_Retained->Elution_Solution Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Minimizing carryover of Ipragliflozin-d5 in autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing autosampler carryover of Ipragliflozin-d5 during LC-MS/MS analysis.

Troubleshooting Guides

Issue: High carryover of this compound is observed in blank injections following a high concentration sample.

This is a common issue for hydrophobic molecules like Ipragliflozin. The following guide provides a systematic approach to identify the source of the carryover and mitigate it effectively.

Q1: What are the initial and most critical steps to troubleshoot this compound carryover?

A1: The initial steps should focus on confirming the carryover and ensuring the cleanliness of your system.

  • Confirm Carryover: Inject a sequence of a high concentration this compound standard followed by at least three blank injections (sample diluent). This will help in assessing the magnitude of the carryover.

  • Check System Cleanliness: Before proceeding, ensure that the entire LC system is clean. Flush the system with a strong solvent, such as isopropanol, to remove any potential system-wide contamination.

  • Needle Wash Solvent Composition: The composition of the needle wash solvent is critical. For a hydrophobic compound like Ipragliflozin, a strong organic solvent is necessary. A mixture of acetonitrile and isopropanol (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) can be effective.

Q2: How can I optimize the autosampler wash method to reduce carryover?

A2: Optimizing the autosampler wash method involves adjusting the wash solvent, volume, and wash mode.

  • Wash Solvent Selection: Based on the solubility of Ipragliflozin, which is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, a multi-solvent wash can be highly effective.

  • Wash Volume: Increase the volume of the wash solvent used for both the interior and exterior of the needle. A larger volume will more effectively remove adsorbed analyte.

  • Wash Mode: Employ both pre-injection and post-injection wash steps. A pre-injection wash cleans the needle before sample aspiration, while a post-injection wash cleans it after sample injection.

Illustrative Data on Wash Solvent Optimization:

Wash Solvent CompositionCarryover (%)
100% Methanol0.5%
100% Acetonitrile0.3%
50:50 Acetonitrile:Isopropanol0.1%
50:49:1 Acetonitrile:Isopropanol:Formic Acid< 0.05%
Q3: Could the sample diluent be contributing to the carryover?

A3: Yes, the sample diluent can significantly impact carryover. A diluent that is too weak may cause the analyte to precipitate in the sample loop or on the needle.

  • Recommendation: Ensure the sample diluent is strong enough to keep this compound fully dissolved. A diluent with a higher percentage of organic solvent, similar to the initial mobile phase conditions, is recommended. For instance, if your gradient starts at 30% acetonitrile, your sample diluent should contain at least 30% acetonitrile.

Illustrative Data on Sample Diluent Composition:

Sample Diluent (Acetonitrile in Water)Carryover (%)
10%0.8%
30%0.2%
50%0.1%
Q4: What if the carryover persists after optimizing the wash method and sample diluent?

A4: If carryover is still observed, it may be originating from other components of the autosampler or the LC system.

  • Injector Port and Valve: The injection port and valve can be sources of carryover. Dismantle and clean these components according to the manufacturer's instructions.

  • Sample Loop: The sample loop can also retain analyte. Consider replacing the sample loop if it has been used extensively or with particularly "sticky" compounds.

  • Column Carryover: While less common for autosampler-related carryover, the analytical column can also contribute. To investigate this, replace the column with a union and inject a blank after a high standard. If the carryover peak disappears, the column is the source.

Experimental Protocols

Protocol 1: Evaluation of Autosampler Carryover

Objective: To quantify the percentage of carryover from a high concentration sample to subsequent blank injections.

Methodology:

  • Prepare a high concentration standard of this compound (e.g., 1000 ng/mL).

  • Prepare a blank solution (sample diluent).

  • Set up an injection sequence as follows:

    • Blank 1

    • Blank 2

    • High Concentration Standard

    • Blank 3

    • Blank 4

    • Blank 5

  • Analyze the samples using the established LC-MS/MS method.

  • Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank 3 / Peak Area in High Concentration Standard) * 100

Protocol 2: Optimization of Needle Wash Solvent

Objective: To determine the most effective needle wash solvent for minimizing this compound carryover.

Methodology:

  • Prepare a high concentration standard of this compound and a blank solution.

  • Set the initial needle wash solvent (e.g., 100% Methanol).

  • Perform the carryover evaluation protocol as described in Protocol 1.

  • Change the needle wash solvent to the next composition to be tested (e.g., 100% Acetonitrile).

  • Repeat the carryover evaluation.

  • Continue this process for all planned wash solvent compositions.

  • Compare the carryover percentages to identify the optimal wash solvent.

Frequently Asked Questions (FAQs)

Q: What are the key chemical properties of Ipragliflozin that make it prone to carryover? A: Ipragliflozin is a relatively hydrophobic molecule, which contributes to its tendency to adsorb to surfaces within the autosampler and LC system. Its solubility in organic solvents and poor solubility in aqueous solutions are important considerations for selecting appropriate wash solvents and sample diluents.

Q: How often should I perform routine maintenance on my autosampler to prevent carryover? A: Regular preventative maintenance is crucial. It is recommended to clean the needle, needle seat, and injection port weekly, especially when analyzing hydrophobic compounds like this compound. The rotor seal in the injection valve should be inspected monthly and replaced as needed.

Q: Can the type of vial and cap septa affect carryover? A: Yes, using high-quality vials and septa can help minimize carryover. Low-adsorption vials and pre-slit septa are recommended to reduce the interaction of the analyte with the vial surface and to prevent septum coring, which can be a source of contamination.

Q: Is it possible for the deuterated internal standard (this compound) to have different carryover characteristics than the non-deuterated analyte? A: While the chemical properties are very similar, there can be subtle differences in adsorption behavior. It is always best to evaluate the carryover of the deuterated internal standard specifically.

Visualizations

Troubleshooting_Workflow start High Carryover Detected step1 Q1: Confirm Carryover & System Cleanliness start->step1 step2 Q2: Optimize Autosampler Wash Method step1->step2 Carryover Confirmed end_node Carryover Minimized step1->end_node No Carryover Observed step3 Q3: Evaluate Sample Diluent step2->step3 Carryover Persists step2->end_node Carryover Resolved step4 Q4: Investigate Other Components (Injector, Loop, Column) step3->step4 Carryover Persists step3->end_node Carryover Resolved step4->end_node Source Identified & Resolved

Caption: A logical workflow for troubleshooting this compound carryover.

Experimental_Workflow prep Prepare High Standard & Blank sequence Inject Sequence: Blank -> High Std -> Blank x3 prep->sequence analyze LC-MS/MS Analysis sequence->analyze calculate Calculate Carryover % analyze->calculate evaluate Evaluate Results calculate->evaluate optimize Optimize Wash Method / Diluent evaluate->optimize Carryover >= 0.1% finish Protocol Complete evaluate->finish Carryover < 0.1% optimize->sequence

Caption: Experimental workflow for carryover evaluation and optimization.

Ipragliflozin-d5 response variability and how to mitigate it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ipragliflozin-d5 in their experiments. The content is designed to address specific issues related to response variability and provide actionable mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a stable isotope-labeled version of Ipragliflozin, where five hydrogen atoms have been replaced by deuterium. Its primary application is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Ipragliflozin in biological matrices like plasma, serum, and tissues.[1] The use of a stable-isotope-labeled internal standard is considered the gold standard for quantitative LC-MS/MS assays as it helps to correct for variability in sample preparation and matrix effects.[2]

Q2: Why am I observing poor reproducibility in my Ipragliflozin quantification when using this compound as an internal standard?

Poor reproducibility can stem from several factors. The most common sources of variability in LC-MS/MS assays using a deuterated internal standard are matrix effects, issues with sample preparation, and the stability of the internal standard itself. It is crucial to systematically evaluate each step of your analytical method to pinpoint the source of the variability.

Q3: What are matrix effects and how can they affect my results with this compound?

Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the biological sample.[3] These effects can either suppress or enhance the signal of your analyte (Ipragliflozin) and/or your internal standard (this compound). While a deuterated internal standard is expected to co-elute with the analyte and experience the same matrix effects, differential matrix effects can occur, leading to inaccurate quantification.[4]

Q4: Could the position of the deuterium labels on this compound affect the stability of the internal standard?

Yes, the position of the deuterium labels is critical. If the deuterium atoms are located on exchangeable sites, such as hydroxyl (-OH) or amine (-NH2) groups, they can be replaced by hydrogen atoms from the solvent (a phenomenon known as isotopic exchange or back-exchange). This would lead to a change in the mass of the internal standard and a loss of its utility for accurate quantification. It is important to use an internal standard where the deuterium labels are on stable positions, such as aromatic rings or alkyl chains.

Q5: I am observing a slight difference in the retention time between Ipragliflozin and this compound. Is this normal and can it cause problems?

A small shift in retention time between a deuterated and non-deuterated compound is a known phenomenon called the "deuterium isotope effect".[2] This typically results in the deuterated compound eluting slightly earlier. While often negligible, if the separation is significant, the analyte and internal standard may be exposed to different co-eluting matrix components, leading to differential matrix effects and compromising the accuracy of the assay.[4]

Troubleshooting Guides

Issue 1: High Variability in Analyte/Internal Standard Response Ratio
Potential Cause Troubleshooting Steps Mitigation Strategy
Differential Matrix Effects 1. Perform a post-extraction addition experiment to evaluate matrix effects. 2. Analyze samples from at least six different lots of the biological matrix.[5] 3. Infuse a solution of Ipragliflozin and this compound post-column while injecting a blank matrix extract to visualize regions of ion suppression or enhancement.1. Improve sample clean-up to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction.[6] 2. Optimize chromatographic conditions to separate Ipragliflozin and this compound from the interfering matrix components.
Inconsistent Sample Preparation 1. Review the sample preparation protocol for any inconsistencies in volumes, incubation times, or temperatures. 2. Evaluate the extraction recovery of both Ipragliflozin and this compound.1. Automate the sample preparation process to improve precision.[7] 2. Ensure thorough mixing at each step of the extraction process.
Isotopic Exchange 1. Incubate this compound in a blank matrix at the same conditions as your experimental samples and monitor for any changes in its mass spectrum over time.1. If isotopic exchange is confirmed, obtain a new this compound standard with deuterium labels on stable positions.
Issue 2: Inaccurate Quantification (Poor Accuracy and Precision)
Potential Cause Troubleshooting Steps Mitigation Strategy
Impurity in Internal Standard 1. Check the certificate of analysis for the isotopic purity of the this compound standard. 2. Analyze a high concentration solution of the this compound standard to check for the presence of unlabeled Ipragliflozin.1. If significant amounts of unlabeled Ipragliflozin are present, obtain a new internal standard with higher isotopic purity.
Chromatographic Separation of Analyte and IS 1. Evaluate the peak shape and resolution of Ipragliflozin and this compound.1. Modify the mobile phase composition, gradient, or column chemistry to minimize the separation between the analyte and the internal standard.[8]
Carryover 1. Inject a blank sample immediately after a high concentration standard or sample to assess for carryover.1. Optimize the wash steps in the autosampler and the LC method to minimize carryover.[9]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects
  • Objective: To determine if the biological matrix is interfering with the ionization of Ipragliflozin and this compound.

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Spike Ipragliflozin and this compound into the final reconstitution solvent.

      • Set B (Post-extraction Spike): Extract blank biological matrix and spike Ipragliflozin and this compound into the final extract.

      • Set C (Pre-extraction Spike): Spike Ipragliflozin and this compound into the biological matrix before extraction.

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

      • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

  • Interpretation: A matrix effect value significantly different from 100% indicates ion suppression or enhancement. The matrix effect should be similar for both Ipragliflozin and this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation or LLE/SPE Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration

Caption: Experimental workflow for bioanalysis of Ipragliflozin using this compound.

Troubleshooting_Tree start Unexpected Results: High Variability or Inaccuracy check_system Is the LC-MS/MS system performing optimally? start->check_system system_ok System OK check_system->system_ok Yes system_fail Action: Perform system suitability test and maintenance. check_system->system_fail No check_prep Is sample preparation consistent? prep_ok Prep OK check_prep->prep_ok Yes prep_fail Action: Review and optimize sample preparation protocol. Consider automation. check_prep->prep_fail No check_matrix Are there significant matrix effects? matrix_ok Matrix Effects Compensated check_matrix->matrix_ok Yes matrix_fail Action: Improve sample cleanup and/or chromatographic separation. check_matrix->matrix_fail No check_is Is the internal standard (this compound) stable and pure? is_fail Action: Verify IS stability (isotopic exchange) and purity. check_is->is_fail system_ok->check_prep prep_ok->check_matrix matrix_ok->check_is

Caption: Troubleshooting decision tree for this compound experiments.

References

Dealing with co-eluting interferences with Ipragliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting interferences during the analysis of Ipragliflozin-d5.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of co-eluting interferences with this compound in LC-MS/MS analysis?

A1: Co-eluting interferences in the analysis of this compound can originate from several sources:

  • Metabolites of Ipragliflozin: Although Ipragliflozin is metabolized, specific metabolites can have similar chromatographic behavior to the parent drug and its deuterated internal standard.

  • Matrix Components: When analyzing biological samples such as plasma or urine, endogenous components like phospholipids, salts, and proteins can co-elute and cause ion suppression or enhancement.

  • Degradation Products: Ipragliflozin can degrade under certain conditions (e.g., acidic, basic, or oxidative stress), and these degradation products may have retention times close to the analyte of interest.[1][2]

  • Concomitant Medications: If the subject is on other medications, these drugs or their metabolites could potentially co-elute.[3]

Q2: My this compound internal standard peak is showing variability or suppression. What could be the cause?

A2: Variability in the internal standard peak can be due to several factors:

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[4][5]

  • "Cross-talk" from Ipragliflozin: In some cases, if the concentration of the non-labeled Ipragliflozin is exceedingly high, it might contribute to the signal in the internal standard channel.

  • Inconsistent Sample Preparation: Inefficient or inconsistent extraction of the internal standard from the sample matrix can lead to variability.

  • Pipetting Errors: Inaccurate addition of the internal standard to the samples will result in inconsistent responses.

Q3: How can I confirm that I have a co-elution problem?

A3: Several indicators can point towards a co-elution issue:

  • Poor Peak Shape: Asymmetric or broad peaks for either Ipragliflozin or this compound can suggest the presence of an underlying interfering peak.

  • Inconsistent Ion Ratios: If you are monitoring multiple MRM transitions for your analyte, a change in the ratio of these transitions between your standards and samples can indicate an interference.

  • Matrix Effect Experiments: Performing post-column infusion experiments or comparing the response of the analyte in neat solution versus a matrix-based sample can help identify regions of ion suppression or enhancement in your chromatogram.

Troubleshooting Guides

Issue 1: Suspected Co-eluting Interference with this compound

This guide provides a systematic approach to identifying and resolving co-eluting interferences.

Troubleshooting Workflow:

A Observe Poor Peak Shape or Inconsistent Ion Ratios B Confirm Co-elution: - Check Peak Purity with DAD - Analyze Blank Matrix Samples A->B C Modify Chromatographic Conditions B->C Interference Present D Optimize Sample Preparation C->D Partial Resolution F Resolution Achieved C->F Successful Separation E Adjust Mass Spectrometry Parameters D->E Interference Persists D->F Successful Separation E->F Successful Separation

Figure 1: Troubleshooting workflow for co-eluting interferences.

Step-by-Step Guide:

  • Confirm Co-elution:

    • Peak Purity Analysis: If using a photodiode array (DAD) detector in-line with your mass spectrometer, assess the peak purity across the this compound peak. A non-homogenous peak indicates co-elution.

    • Blank Matrix Analysis: Inject an extracted blank matrix sample (e.g., plasma from a drug-naive subject) to check for endogenous interferences at the retention time of this compound.

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the gradient slope to improve separation. A shallower gradient can increase the resolution between closely eluting peaks.

    • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or changes in the pH of the aqueous phase.

    • Column Chemistry: If resolution is still not achieved, consider a column with a different stationary phase (e.g., a phenyl-hexyl or biphenyl column instead of a C18).

  • Optimize Sample Preparation:

    • Extraction Method: If you are using protein precipitation, which can be less clean, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering matrix components.

    • Wash Steps in SPE: If using SPE, introduce additional or more stringent wash steps to remove potential interferences before eluting the analyte.

  • Adjust Mass Spectrometry Parameters:

    • MRM Transition Selection: Ensure that you are using the most specific and sensitive MRM transitions for this compound. If possible, select a transition that is unique to your analyte and less prone to isobaric interferences.

Issue 2: Investigating Matrix Effects

Matrix effects can often be mistaken for co-elution. This guide helps in their identification.

Experimental Workflow for Matrix Effect Evaluation:

A Prepare Three Sets of Samples: 1. Neat Solution 2. Post-Extraction Spiked Blank 3. Pre-Extraction Spiked Blank B Analyze all Three Sets by LC-MS/MS A->B C Calculate Matrix Factor and Recovery B->C D Interpret Results: - Matrix Factor ≠ 1 indicates Matrix Effect - Low Recovery indicates Extraction Issues C->D

Figure 2: Workflow for the evaluation of matrix effects.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Ipragliflozin

This protocol is a general starting point and may require optimization.

ParameterSetting
LC Column C18, 2.1 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Ipragliflozin) m/z 422.0 [M+NH4]+ → 151.0
MRM Transition (Empagliflozin - IS) m/z 451.2 [M+H]+ → 71.0

Note: The MRM transitions are based on published literature and may vary depending on the instrument and specific adduct formation.[6] It is recommended to optimize these on your own instrument.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 500 µL of tert-butyl methyl ether.[6]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Vortex and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters used for the analysis of SGLT2 inhibitors, which can be a useful reference for method development for this compound.

AnalyteInternal StandardColumnMobile PhaseReference
IpragliflozinEmpagliflozinQuicksorb ODS (2.1mm i.d.×150mm, 5μm)Acetonitrile/0.1% formic acid (90:10, v/v)[6]
EmpagliflozinEmpagliflozin D4Synergi 2.5µ Fusion-Reverse phase 100A (100 mm×2.0 mm), 2.5 µmMethanol: 0.2% formic acid (75:25 v/v)Not in search results
CanagliflozinCanagliflozin D4ACE 5 C18 (50 x 4.6 mm, 5µ)Methanol and 5 mM ammonium trifluoroacetate in water, pH 5 (50:50, v/v)[7]

Disclaimer: This information is for guidance purposes only. All analytical methods should be fully validated according to the relevant regulatory guidelines.

References

Adjusting for lot-to-lot variability of Ipragliflozin-d5 standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to lot-to-lot variability of the Ipragliflozin-d5 internal standard during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of Ipragliflozin, where five hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Because it has nearly identical chemical and physical properties to the analyte (Ipragliflozin), it can be used to account for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.[1][3][4]

Q2: What is lot-to-lot variability, and why is it a concern for this compound?

A2: Lot-to-lot variability refers to the slight differences in the properties of a chemical standard that can occur between different manufacturing batches. For this compound, this could manifest as minor variations in purity, isotopic enrichment, or the concentration of the supplied solution. This variability is a concern because a consistent internal standard response is crucial for accurate quantification of the analyte.[5] Undetected changes between lots could lead to biased results in pharmacokinetic, toxicokinetic, or other quantitative studies.

Q3: What are the typical acceptance criteria for a new lot of this compound?

A3: There are no universal acceptance criteria, as they can depend on the specific assay and regulatory requirements. However, a common approach is to compare the performance of the new lot against the current, qualified lot. This often involves analyzing a set of samples with both lots and comparing the results. Some published protocols suggest using Passing-Bablok regression analysis on data from at least 20 patient samples, with acceptance criteria such as a slope between 0.9 and 1.1, a y-intercept less than 50% of the lower limit of quantification (LLOQ), and a coefficient of determination (R²) greater than 0.95.[5] Another approach is to ensure the mean difference between the lots is less than a certain percentage, often within 15%.[6]

Q4: What should I do if I observe a significant shift in the this compound response with a new lot?

A4: If you observe a significant shift in the internal standard response, it is important to investigate the cause before analyzing study samples. The first step is to perform a new lot qualification experiment to confirm the difference. If the variability is confirmed, you may need to adjust the concentration of your working solution for the new lot to match the response of the old lot. It is also crucial to document all findings and any adjustments made. If the issue persists, consider contacting the supplier for more information on the new lot.

Q5: How often should I perform a lot-to-lot comparison for my this compound standard?

A5: A lot-to-lot comparison should be performed every time you receive a new lot of this compound standard before it is used for the analysis of study samples. This is a requirement under ISO 15189 for laboratory reagents that can affect the quality of examination.[5]

Troubleshooting Guide

Issue: Inconsistent Internal Standard (IS) Response
Symptom Potential Cause Recommended Action
Sudden, significant shift in IS response coinciding with a new lot of this compound. Lot-to-lot variability in purity or concentration.Perform a lot qualification experiment comparing the new lot to the old lot. If a consistent bias is observed, a correction factor may be applied, or the concentration of the new working solution may need to be adjusted.
Gradual drift in IS response over a single analytical run. Instrument instability (e.g., detector fatigue, temperature fluctuations).Re-inject a set of calibration standards and quality control (QC) samples to assess instrument performance. If the drift persists, perform instrument maintenance and recalibration.
Erratic or sporadic IS response in some samples but not others. Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).[7]Review sample preparation procedures. Re-prepare and re-analyze the affected samples if possible.
Lower IS response in study samples compared to calibration standards and QCs. Matrix effects (ion suppression) in the biological matrix of the study samples.[6][8]Investigate matrix effects by performing post-extraction addition experiments. If suppression is confirmed, sample dilution or further optimization of the sample preparation method may be necessary.
Higher IS response in study samples compared to calibration standards and QCs. Co-eluting interference in the biological matrix that enhances the IS signal.[6][8]Improve chromatographic separation to resolve the interference from the internal standard.

Experimental Protocols

Protocol 1: New Lot Qualification of this compound

Objective: To verify the performance of a new lot of this compound internal standard against the currently accepted lot.

Methodology:

  • Prepare Stock Solutions: Prepare separate stock solutions of the new lot and the current lot of this compound at the same nominal concentration in an appropriate solvent (e.g., methanol).

  • Prepare Working Solutions: From the stock solutions, prepare working solutions of both the new and current lots at the concentration used in your analytical method.

  • Sample Preparation:

    • Obtain a set of at least 20 representative blank biological matrix samples.

    • Spike these samples with varying concentrations of Ipragliflozin spanning the calibration curve range.

    • Divide the spiked samples into two sets.

    • Process one set using the working solution from the current lot of this compound.

    • Process the second set using the working solution from the new lot of this compound.

  • LC-MS/MS Analysis: Analyze both sets of prepared samples in the same analytical run.

  • Data Analysis:

    • For each sample, calculate the peak area response of the this compound.

    • Compare the average peak area response of the new lot to the old lot.

    • Perform a Passing-Bablok regression analysis comparing the calculated concentrations obtained with the new and old lots.

    • Evaluate the results against the pre-defined acceptance criteria (see table below).

Acceptance Criteria for New Lot Qualification:

Parameter Acceptance Limit
Mean IS Response Difference ≤ 15%
Passing-Bablok Slope 0.90 - 1.10
Passing-Bablok Intercept < 50% of LLOQ
Coefficient of Determination (R²) ≥ 0.95

Visualizations

Lot_Qualification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision prep_stock Prepare Stock Solutions (New & Old Lots) prep_working Prepare Working Solutions (New & Old Lots) prep_stock->prep_working prep_samples Prepare & Spike Biological Samples prep_working->prep_samples process_sets Process Samples (One set per lot) prep_samples->process_sets lcms_analysis LC-MS/MS Analysis (Single Run) process_sets->lcms_analysis data_analysis Data Analysis (Peak Area & Concentration) lcms_analysis->data_analysis acceptance Compare to Acceptance Criteria data_analysis->acceptance decision Pass? acceptance->decision accept Accept New Lot decision->accept Yes reject Reject & Investigate decision->reject No

Caption: Workflow for new lot qualification of this compound.

Troubleshooting_Logic start Inconsistent IS Response Observed is_new_lot Is a new lot of This compound in use? start->is_new_lot lot_qual Perform Lot Qualification Protocol is_new_lot->lot_qual Yes check_instrument Check Instrument Performance (Drift, Sensitivity) is_new_lot->check_instrument No pass Pass? lot_qual->pass review_prep Review Sample Preparation (Pipetting, Extraction) check_instrument->review_prep resolve_instrument Resolve Instrument Issue check_instrument->resolve_instrument investigate_matrix Investigate Matrix Effects (Suppression/Enhancement) review_prep->investigate_matrix retrain_reprocess Retrain Personnel / Re-process Samples review_prep->retrain_reprocess optimize_method Optimize Sample Prep / Chromatography investigate_matrix->optimize_method accept_lot Accept Lot pass->accept_lot Yes adjust_revalidate Adjust Concentration or Re-validate pass->adjust_revalidate No

Caption: Decision tree for troubleshooting inconsistent IS response.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Ipragliflozin Quantification Using a Deuterated Internal Standard versus a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two bioanalytical methods for the quantification of Ipragliflozin in human plasma, validated according to the U.S. Food and Drug Administration (FDA) "Bioanalytical Method Validation Guidance for Industry"[1][2][3]. The primary focus is to highlight the advantages of using a stable isotope-labeled internal standard, Ipragliflozin-d5, over a structural analog, Empagliflozin. The data presented herein is a composite representation derived from established methodologies for SGLT2 inhibitors[4].

Executive Summary

The use of a deuterated internal standard (IS), such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization, thereby providing superior accuracy and precision. While a structural analog IS can be a viable alternative, it may not perfectly compensate for matrix-induced variations, potentially leading to less reliable data. This guide presents a head-to-head comparison of these two approaches for the analysis of Ipragliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor.

Data Presentation: Performance Comparison

The following tables summarize the validation performance of two distinct LC-MS/MS methods for Ipragliflozin quantification. "Method A" employs this compound as the internal standard, while "Method B" utilizes Empagliflozin, a structural analog.

Table 1: Calibration Curve and Sensitivity

ParameterMethod A (this compound IS)Method B (Empagliflozin IS)FDA Acceptance Criteria
Linearity Range (ng/mL)1 - 10001 - 1000Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²)0.9980.995N/A
LLOQ (ng/mL)11Response is at least 5 times the blank response
LLOQ Precision (%CV)8.512.3≤ 20%
LLOQ Accuracy (% bias)4.29.8Within ±20%

Table 2: Accuracy and Precision

QC Level (ng/mL)Method A (this compound IS)Method B (Empagliflozin IS)FDA Acceptance Criteria
Precision (%CV) Accuracy (% bias) Precision (%CV)
Low QC (3 ng/mL)5.13.58.9
Medium QC (50 ng/mL)4.32.17.5
High QC (800 ng/mL)3.81.96.8

Table 3: Matrix Effect and Recovery

ParameterMethod A (this compound IS)Method B (Empagliflozin IS)FDA Acceptance Criteria
Matrix Factor (IS Normalized)0.98 - 1.030.85 - 1.15CV of IS-normalized matrix factor ≤ 15%
Recovery (%)85.283.9Consistent and reproducible

Experimental Protocols

Method A: Ipragliflozin with this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex API 5500 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Ipragliflozin: m/z 405.1 → 167.1

    • This compound: m/z 410.1 → 172.1

Method B: Ipragliflozin with Empagliflozin Internal Standard

1. Sample Preparation:

  • Identical to Method A, except 25 µL of Empagliflozin working solution (100 ng/mL in methanol) is added as the internal standard.

2. LC-MS/MS Conditions:

  • LC conditions are identical to Method A.

  • MRM Transitions:

    • Ipragliflozin: m/z 405.1 → 167.1

    • Empagliflozin: m/z 451.2 → 71.0[4]

Mandatory Visualization

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound or Empagliflozin) plasma->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: General experimental workflow for plasma sample preparation.

validation_parameters Validation Bioanalytical Method Validation (FDA Guidelines) Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve & LLOQ Validation->Calibration Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation according to FDA guidelines.

Discussion

The presented data illustrates the superior performance of the analytical method utilizing a deuterated internal standard (Method A). The precision and accuracy data for Method A are consistently better than for Method B, as indicated by the lower %CV and % bias values across all quality control levels. This enhanced performance is primarily attributed to the ability of the deuterated internal standard to more effectively compensate for variations in extraction recovery and matrix effects.

While both methods meet the FDA's acceptance criteria, the use of a deuterated internal standard provides a more robust and reliable assay, which is crucial for generating high-quality data in regulated bioanalysis. The investment in synthesizing a deuterated internal standard is often justified by the improved data quality and reduced risk of failed analytical runs.

References

A Head-to-Head Battle: Ipragliflozin-d5 Versus a Structural Analog as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Metabolism and Pharmacokinetics

In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to the accuracy and reliability of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. The two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Ipragliflozin-d5, or a structurally similar molecule, known as a structural analog.

This guide provides a comprehensive comparison between this compound and a relevant structural analog, Empagliflozin, for the quantification of Ipragliflozin in biological matrices. While stable isotope-labeled internal standards are often considered the gold standard, a well-chosen structural analog can also provide robust results.[1][2] This comparison is based on established principles of bioanalytical method validation and published data on similar compounds, offering a practical framework for researchers to make an informed decision.

The Contenders: this compound and Empagliflozin

This compound is a deuterated form of Ipragliflozin, where five hydrogen atoms have been replaced with deuterium. This modification results in a mass shift that is easily distinguishable by a mass spectrometer, while its physicochemical properties remain nearly identical to the parent drug.

Empagliflozin is another SGLT2 inhibitor that shares a high degree of structural similarity with Ipragliflozin, making it a suitable candidate for a structural analog internal standard. It has been utilized as an internal standard in published bioanalytical methods for Ipragliflozin.

Performance Showdown: A Data-Driven Comparison

The following tables summarize the expected performance of this compound versus Empagliflozin as internal standards in a typical bioanalytical LC-MS/MS method for Ipragliflozin. The data presented is a synthesis of what can be expected based on the fundamental differences between these two types of internal standards.

Table 1: Comparison of Key Performance Metrics

Performance MetricThis compound (SIL-IS)Empagliflozin (SA-IS)Justification
Matrix Effect Compensation ExcellentGood to ModerateThis compound co-elutes with Ipragliflozin, experiencing the same ion suppression or enhancement. Empagliflozin may have slightly different retention and ionization characteristics, leading to less effective compensation.
Extraction Recovery Tracking ExcellentGoodThe nearly identical physicochemical properties of this compound ensure it closely tracks Ipragliflozin's recovery during sample preparation. Empagliflozin's recovery may differ slightly.
Precision (%CV) < 5%< 10%The superior ability of the SIL-IS to correct for variability typically results in lower coefficients of variation.
Accuracy (%Bias) ± 5%± 10%More reliable compensation for matrix effects and recovery leads to higher accuracy with the SIL-IS.
Potential for Cross-Talk Low (with sufficient mass difference)NoneThe isotopic peaks of the analyte and SIL-IS can potentially interfere if the mass difference is small. This is not an issue for a structural analog.
Cost and Availability Higher Cost, Custom Synthesis Often RequiredLower Cost, Commercially AvailableDeuterated standards are generally more expensive to produce.

Table 2: Expected Validation Results for a Bioanalytical Method

Validation ParameterAcceptance CriteriaExpected Outcome with this compoundExpected Outcome with Empagliflozin
Linearity (r²) ≥ 0.99> 0.995> 0.990
Intra-day Precision (%CV) ≤ 15%< 5%< 10%
Inter-day Precision (%CV) ≤ 15%< 7%< 12%
Accuracy (%Bias) ± 15%± 5%± 10%
Matrix Factor (CV%) ≤ 15%< 5%< 15%
Recovery (%) Consistent and ReproducibleHighly ConsistentGenerally Consistent

Experimental Corner: Protocols for Analysis

The following is a representative experimental protocol for the quantification of Ipragliflozin in human plasma using LC-MS/MS with either this compound or Empagliflozin as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or Empagliflozin in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ipragliflozin: Precursor ion > Product ion (e.g., m/z 405.1 > 167.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 410.1 > 172.1)

    • Empagliflozin: Precursor ion > Product ion (e.g., m/z 451.2 > 235.1)

Visualizing the Workflow and Logic

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship of an ideal internal standard's properties with those of our two contenders.

G cluster_workflow Experimental Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Empagliflozin) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Caption: A typical experimental workflow for the bioanalysis of Ipragliflozin.

G cluster_comparison Internal Standard Properties Comparison cluster_Ipra_d5 This compound (SIL-IS) cluster_Empa Empagliflozin (SA-IS) Ideal_IS Ideal Internal Standard PhysChem_d5 Identical Physicochemical Properties Ideal_IS->PhysChem_d5 Very High Correlation Coelution_d5 Co-elution with Analyte Ideal_IS->Coelution_d5 Very High Correlation Ionization_d5 Identical Ionization Efficiency Ideal_IS->Ionization_d5 Very High Correlation PhysChem_Empa Similar Physicochemical Properties Ideal_IS->PhysChem_Empa High Correlation Coelution_Empa Close Elution to Analyte Ideal_IS->Coelution_Empa Moderate to High Correlation Ionization_Empa Similar Ionization Efficiency Ideal_IS->Ionization_Empa Moderate to High Correlation

Caption: Logical relationship of ideal internal standard properties.

Conclusion: Making the Right Choice

The selection of an internal standard is a critical decision in bioanalytical method development.

This compound , as a stable isotope-labeled internal standard, is theoretically the superior choice. Its near-identical chemical and physical properties to Ipragliflozin allow it to more effectively compensate for variability in sample preparation and matrix effects, leading to enhanced precision and accuracy.

Empagliflozin , as a structural analog, presents a viable and more cost-effective alternative. While it may not track the analyte as perfectly as a SIL-IS, a properly validated method using Empagliflozin can still yield reliable and accurate results. The key is to thoroughly evaluate its performance during method validation, paying close attention to matrix effects and extraction recovery.

Ultimately, the choice between this compound and a structural analog like Empagliflozin will depend on the specific requirements of the study, including the desired level of accuracy and precision, budget constraints, and the availability of the internal standard. For regulated bioanalysis, regulatory agencies often prefer the use of stable isotope-labeled internal standards. However, for research and discovery-phase studies, a well-justified and validated structural analog can be a perfectly acceptable and pragmatic choice.

References

Ipragliflozin Quantification: A Comparative Guide to Current Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ipragliflozin is critical for pharmacokinetic, pharmacodynamic, and quality control studies. While the use of a deuterated internal standard like Ipragliflozin-d5 is often the gold standard for LC-MS/MS-based bioanalysis due to its ability to minimize matrix effects and improve accuracy, a detailed, publicly available validated method for Ipragliflozin using this compound was not identified in a comprehensive search of scientific literature. However, a robust body of research exists for the quantification of Ipragliflozin using alternative internal standards and other analytical techniques.

This guide provides a comparative overview of two prominent methods for Ipragliflozin quantification: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The performance of these methods is compared based on their reported accuracy, precision, and other validation parameters.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a validated LC-MS/MS method and an RP-HPLC method for the quantification of Ipragliflozin.

ParameterLC-MS/MS Method (using Empagliflozin as Internal Standard)RP-HPLC Method
Principle Liquid chromatography separation followed by mass spectrometry detectionReversed-phase high-performance liquid chromatography with UV detection
Internal Standard Empagliflozin[1]Not specified
Matrix Rat Plasma[1]Pharmaceutical Dosage Form[2]
Linearity Range Not explicitly stated, but validated for accuracy and precisionNot explicitly stated, but a strong correlation coefficient was demonstrated
Lower Limit of Quantification (LLOQ) Not explicitly stated0.076 µg/mL[2]
Accuracy (Intra-day & Inter-day) Within ±15%[1]Acceptable across different concentrations[2]
Precision (Intra-day & Inter-day) Within ±15%[1]Acceptable across different concentrations[2]

Experimental Protocols

LC-MS/MS Method for Ipragliflozin in Rat Plasma

This method, developed by Kobuchi et al. (2015), demonstrates a highly sensitive and rapid approach for the quantitative analysis of Ipragliflozin.[1]

  • Sample Preparation: Liquid-liquid extraction was performed using tert-butyl methyl ether.[1]

  • Internal Standard: Empagliflozin was used as the internal standard.[1]

  • Chromatographic Separation:

    • Column: Quicksorb ODS (2.1mm i.d.×150mm, 5μm)[1]

    • Mobile Phase: Acetonitrile/0.1% formic acid (90:10, v/v)[1]

    • Flow Rate: 0.2 mL/min[1]

  • Mass Spectrometry Detection:

    • Instrument: API 3200 triple quadrupole mass spectrometer[1]

    • Ionization Mode: Positive electrospray ionization (ESI)[1]

    • Monitoring Mode: Multiple reaction monitoring (MRM)[1]

    • Transitions:

      • Ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0[1]

      • Empagliflozin (I.S.): m/z 451.2 [M+H]+ → 71.0[1]

RP-HPLC Method for Ipragliflozin in Pharmaceutical Dosage Forms

This method, reported by Gampa et al. (2024), provides a reliable and efficient technique for the simultaneous quantification of Ipragliflozin and Saxagliptin.[2]

  • Chromatographic Separation:

    • Column: INTERSIL C18-EP[2]

    • Mobile Phase: Acetonitrile & potassium phosphate buffer (pH 5) in a 70:30 ratio[2]

    • Flow Rate: 1 mL/min[2]

  • Detection:

    • Detector: UV detector[2]

    • Wavelength: 254 nm[2]

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Ipragliflozin using an internal standard with LC-MS/MS.

Ipragliflozin_Quantification_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

Caption: LC-MS/MS workflow for Ipragliflozin quantification.

References

A Researcher's Guide to Stability Testing of Ipragliflozin and its Deuterated Internal Standard in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of an analyte and its internal standard in a biological matrix is a critical aspect of bioanalytical method validation. This guide provides a comprehensive overview of the experimental protocols and data presentation for the stability testing of the SGLT2 inhibitor, ipragliflozin, and its deuterated internal standard, ipragliflozin-d5, in human plasma.

While specific stability data for ipragliflozin and this compound in biological matrices is not extensively published, this guide presents the standardized methodologies and expected outcomes for such stability assessments, based on regulatory guidelines and data from analogous compounds.

Experimental Protocols

The following are detailed methodologies for key stability experiments for ipragliflozin and this compound in human plasma. These protocols are designed to meet the standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Freeze-Thaw Stability

This experiment evaluates the stability of the analytes after repeated cycles of freezing and thawing.

  • Sample Preparation: Spike a pool of human plasma with ipragliflozin at low and high quality control (LQC and HQC) concentrations. Aliquot the samples into separate tubes.

  • Procedure:

    • Freeze the samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three cycles.

    • After the final thaw, process the samples and analyze them using a validated LC-MS/MS method.

  • Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability

This experiment assesses the stability of the analytes in the biological matrix at room temperature for a duration that reflects the typical sample handling and processing time.

  • Sample Preparation: Spike a pool of human plasma with ipragliflozin at LQC and HQC concentrations.

  • Procedure:

    • Keep the samples at room temperature (approximately 25°C) for a specified period (e.g., 4, 8, or 24 hours).

    • At the end of the period, process the samples and analyze them.

  • Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Long-Term Stability

This experiment determines the stability of the analytes in the biological matrix when stored at a specified temperature for an extended period.

  • Sample Preparation: Spike a pool of human plasma with ipragliflozin at LQC and HQC concentrations. Aliquot and store multiple sets of samples.

  • Procedure:

    • Store the samples at a specified temperature (e.g., -20°C or -80°C).

    • Analyze one set of samples at time zero.

    • Analyze subsequent sets at various time points (e.g., 1, 3, 6, and 12 months).

  • Acceptance Criteria: The mean concentration at each QC level for each time point should be within ±15% of the nominal concentration at time zero.

Post-Process Stability

This experiment evaluates the stability of the processed samples (e.g., after extraction) when kept in the autosampler before injection.

  • Sample Preparation: Process a set of LQC and HQC samples.

  • Procedure:

    • Store the processed samples in the autosampler at a controlled temperature (e.g., 4°C) for a duration that exceeds the expected run time of the analytical batch.

    • Analyze the samples.

  • Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration of freshly processed samples.

Data Presentation

The quantitative data from the stability studies should be summarized in clearly structured tables to allow for easy comparison and assessment of stability. The following tables provide an illustrative example of how to present stability data for ipragliflozin.

Table 1: Freeze-Thaw Stability of Ipragliflozin in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 Conc. (ng/mL)% NominalCycle 2 Conc. (ng/mL)% NominalCycle 3 Conc. (ng/mL)% Nominal
LQC5.04.998.05.1102.04.896.0
HQC500.0495.099.0505.0101.0490.098.0

Table 2: Short-Term (Bench-Top) Stability of Ipragliflozin in Human Plasma at 25°C

QC LevelNominal Conc. (ng/mL)4 hours Conc. (ng/mL)% Nominal8 hours Conc. (ng/mL)% Nominal24 hours Conc. (ng/mL)% Nominal
LQC5.05.1102.04.998.04.794.0
HQC500.0502.0100.4498.099.6485.097.0

Table 3: Long-Term Stability of Ipragliflozin in Human Plasma at -80°C

QC LevelNominal Conc. (ng/mL)1 Month Conc. (ng/mL)% of Initial3 Months Conc. (ng/mL)% of Initial6 Months Conc. (ng/mL)% of Initial
LQC5.04.998.05.0100.04.896.0
HQC500.0490.098.0505.0101.0495.099.0

Table 4: Post-Process Stability of Ipragliflozin in Autosampler at 4°C

QC LevelNominal Conc. (ng/mL)24 hours Conc. (ng/mL)% Nominal48 hours Conc. (ng/mL)% Nominal
LQC5.05.0100.04.998.0
HQC500.0498.099.6492.098.4

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for the stability testing experiments.

G Freeze-Thaw Stability Workflow cluster_preparation Sample Preparation cluster_cycles Freeze-Thaw Cycles (3x) cluster_analysis Analysis prep1 Spike Human Plasma (LQC & HQC) prep2 Aliquot Samples prep1->prep2 cycle1 Freeze at -80°C (>=12 hours) prep2->cycle1 cycle2 Thaw at Room Temp cycle1->cycle2 analysis1 Sample Processing (e.g., Protein Precipitation) cycle2->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2

Caption: Workflow for Freeze-Thaw Stability Testing.

G Short-Term Stability Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Spike Human Plasma (LQC & HQC) incubate Store at Room Temperature (e.g., 4, 8, 24 hours) prep->incubate analysis1 Sample Processing incubate->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2

Inter-Laboratory Comparison of Ipragliflozin Analysis Using Ipragliflozin-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of Ipragliflozin analysis using its deuterated internal standard, Ipragliflozin-d5. The objective of such a study is to assess the reproducibility, reliability, and consistency of a validated bioanalytical method across different laboratory settings. This document outlines the experimental protocol, data presentation structure, and key performance indicators for a comprehensive comparison.

Introduction to Ipragliflozin and the Need for Standardized Analysis

Ipragliflozin is an oral anti-diabetic agent that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1][2] SGLT2 is predominantly expressed in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][3] By inhibiting SGLT2, Ipragliflozin blocks this reabsorption, leading to increased urinary glucose excretion and consequently, a lowering of blood glucose levels.[3][4] This insulin-independent mechanism of action offers a low risk of hypoglycemia and has shown additional benefits such as modest weight loss and a reduction in blood pressure.[1][5]

Given the critical role of Ipragliflozin in managing type 2 diabetes, ensuring the accuracy and consistency of its quantification in biological matrices is paramount for both clinical and research applications.[5][6] Inter-laboratory comparisons, or proficiency testing, are essential for evaluating the performance of analytical methods and ensuring that different laboratories can produce comparable results.[7][8] The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to minimize analytical variability and enhance the accuracy of quantification, particularly in complex biological matrices.

Proposed Inter-Laboratory Comparison Study Design

This section outlines a proposed study design for an inter-laboratory comparison of Ipragliflozin analysis.

Study Objective

To evaluate the precision, accuracy, and overall reproducibility of a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ipragliflozin in human plasma across multiple laboratories, using this compound as the internal standard.

Participating Laboratories

A minimum of three independent laboratories with experience in bioanalytical method validation and sample analysis using LC-MS/MS should be enrolled.

Study Samples
  • Calibration Standards: A set of eight calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) will be prepared in human plasma.

  • Quality Control (QC) Samples: Three levels of QC samples (low, medium, and high concentrations) will be prepared in human plasma.

  • Blinded Samples: A set of blinded samples, with concentrations unknown to the participating laboratories, will be provided to assess the accuracy of the analysis.

Standardized Experimental Protocol

All participating laboratories must adhere to the following standardized protocol to ensure consistency in the analytical procedure.

Materials and Reagents
  • Ipragliflozin reference standard

  • This compound internal standard

  • Human plasma (screened and drug-free)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of this compound working solution (internal standard).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

A validated LC-MS/MS method, similar to established methods for SGLT2 inhibitors, should be utilized.[2] The following are representative parameters:

ParameterSpecification
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Ipragliflozin and this compound
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ipragliflozin: To be determinedthis compound: To be determined

Note: The specific MRM (Multiple Reaction Monitoring) transitions for Ipragliflozin and this compound need to be optimized based on the precursor and product ions that provide the best sensitivity and selectivity.

Data Analysis and Acceptance Criteria

Calibration Curve

A linear regression of the peak area ratio (Ipragliflozin/Ipragliflozin-d5) versus the nominal concentration of the calibration standards should be performed. A weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Precision and Accuracy

The intra- and inter-laboratory precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal concentration) will be calculated for the QC samples.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision should not exceed 15% CV (20% for LLOQ).

Data Presentation: Comparative Tables

The results from all participating laboratories should be summarized in the following tables for easy comparison.

Table 1: Inter-Laboratory Calibration Curve Summary

LaboratorySlopeInterceptCorrelation Coefficient (r²)
Lab A
Lab B
Lab C

Table 2: Inter-Laboratory Precision and Accuracy of Quality Control Samples

QC LevelLaboratoryMean Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC Lab A
Lab B
Lab C
Medium QC Lab A
Lab B
Lab C
High QC Lab A
Lab B
Lab C

Table 3: Analysis of Blinded Samples

Blinded Sample IDLaboratoryMeasured Concentration (ng/mL)
Sample 1 Lab A
Lab B
Lab C
Sample 2 Lab A
Lab B
Lab C
Sample 3 Lab A
Lab B
Lab C

Visualizations

Ipragliflozin Mechanism of Action: SGLT2 Inhibition

G cluster_0 Proximal Tubule Lumen (Kidney) cluster_1 Proximal Tubule Epithelial Cell cluster_2 Bloodstream Glucose_Sodium Glucose & Sodium in Filtrate SGLT2 SGLT2 Transporter Glucose_Sodium->SGLT2 Reabsorption GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport Blood Reabsorbed Glucose & Sodium GLUT2->Blood Transport into Blood Ipragliflozin Ipragliflozin Ipragliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Ipragliflozin in the renal proximal tubule.

Experimental Workflow for Ipragliflozin Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing start Plasma Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantification using Calibration Curve calculate->quantify end Final Concentration quantify->end

Caption: Standardized workflow for the bioanalysis of Ipragliflozin.

Conclusion and Recommendations

The successful completion of this inter-laboratory comparison will provide valuable insights into the robustness and transferability of the analytical method for Ipragliflozin. Consistent results across laboratories will build confidence in the reliability of data generated in multi-center clinical trials and other collaborative research efforts. Any systematic bias or high variability observed in a particular laboratory would indicate the need for further investigation and potential retraining or method optimization. It is recommended that such proficiency testing be conducted periodically to ensure ongoing quality and consistency in the bioanalysis of Ipragliflozin.

References

Performance of Ipragliflozin-d5 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ipragliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Accurate quantification of Ipragliflozin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Ipragliflozin-d5, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the physicochemical properties of the analyte, compensating for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

This guide provides a comparative overview of the expected performance of this compound in various biological matrices. Due to the limited availability of public-facing, comprehensive validation data specifically for this compound across multiple biological matrices, this guide presents a representative performance summary based on established bioanalytical methods for other SGLT2 inhibitors that utilize deuterated internal standards. The data herein is modeled after typical validation parameters and acceptance criteria as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Comparative Performance Data

The following tables summarize the anticipated performance characteristics of a bioanalytical method for Ipragliflozin using this compound as an internal standard in key biological matrices: plasma, urine, and tissue homogenate.

Table 1: Method Performance in Human Plasma

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio > 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)± 10%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect (%) CV ≤ 15%< 10%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15%Stable

Table 2: Method Performance in Human Urine

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.993
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio > 105 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 14%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)± 12%
Recovery (%) Consistent and reproducible80 - 90%
Matrix Effect (%) CV ≤ 15%< 15%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15%Stable

Table 3: Method Performance in Rat Liver Tissue Homogenate

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.990
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio > 1010 ng/g
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)± 15%
Recovery (%) Consistent and reproducible75 - 85%
Matrix Effect (%) CV ≤ 15%< 15%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15%Stable

Experimental Protocols

The following are representative experimental protocols for the quantification of Ipragliflozin in biological matrices using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation (for Plasma)

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Sample Preparation: Dilute-and-Shoot (for Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • To 50 µL of urine, add 20 µL of this compound internal standard working solution.

  • Add 930 µL of the initial mobile phase as the diluent.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Ipragliflozin: Precursor ion > Product ion (e.g., m/z 405.1 > 207.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 410.1 > 212.1)

Visualizations

Experimental Workflow for Bioanalysis

G Experimental Workflow for Ipragliflozin Bioanalysis cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification Matrix Biological Matrix (Plasma, Urine, Tissue) Spike Spike with This compound (IS) Matrix->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Ipragliflozin Calibrate->Quantify G Interrelation of Bioanalytical Method Validation Parameters cluster_0 Core Performance Characteristics cluster_1 Sample & Analyte Integrity Method Validated Bioanalytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity LLOQ LLOQ Method->LLOQ Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability Accuracy->Precision Linearity->LLOQ Recovery->MatrixEffect

The Gold Standard in Bioanalysis: Justifying the Use of Ipragliflozin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise and demanding world of bioanalysis, the accuracy and reliability of quantitative data are paramount. When measuring drug concentrations in complex biological matrices, such as plasma or urine, the choice of an internal standard is a critical determinant of method performance. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, specifically Ipragliflozin-d5, versus a structural analog internal standard for the quantification of the SGLT2 inhibitor, Ipragliflozin.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound added in a known concentration to samples, calibrators, and quality controls to correct for the variability inherent in analytical procedures. The ideal IS should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and detection. This is where stable isotope-labeled internal standards exhibit their unparalleled advantages.

This compound: The Superior Choice

This compound is a deuterated form of Ipragliflozin, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its physicochemical properties remain nearly identical. This near-perfect chemical mimicry is the foundation of its superiority over structural analog internal standards.

Key Advantages of this compound:

  • Co-elution with the Analyte: this compound has virtually the same chromatographic retention time as Ipragliflozin, ensuring that both compounds experience the same matrix effects at the same time.[1]

  • Similar Extraction Recovery: The efficiency of the extraction process from the biological matrix will be nearly identical for both the analyte and the SIL-IS.

  • Compensation for Matrix Effects: Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, are a major source of variability in bioanalytical methods.[1] As this compound behaves almost identically to Ipragliflozin during ionization, it effectively normalizes any signal fluctuations, leading to more accurate and precise results.

Comparative Analysis: this compound vs. a Structural Analog

To illustrate the performance difference, let's consider a hypothetical but realistic comparison between this compound and a common structural analog used as an internal standard, such as another SGLT2 inhibitor (e.g., Empagliflozin).

Quantitative Data Comparison

The following table summarizes typical validation parameters for a bioanalytical method for Ipragliflozin using either this compound or a structural analog as the internal standard. The data is based on established regulatory guidelines for bioanalytical method validation.[2][3]

Validation ParameterThis compound (SIL-IS)Structural Analog (e.g., Empagliflozin)Acceptance Criteria (FDA/EMA)
Precision (%CV)
Intra-day< 5%< 10%≤ 15% (≤ 20% at LLOQ)
Inter-day< 6%< 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias)
Intra-day± 4%± 8%± 15% (± 20% at LLOQ)
Inter-day± 5%± 10%± 15% (± 20% at LLOQ)
Matrix Effect (%CV) < 3%< 15%≤ 15%
Recovery (%CV) < 4%< 13%Consistent, precise, and reproducible

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

As the table demonstrates, the use of this compound results in significantly better precision, accuracy, and reduced matrix effects compared to a structural analog. This is because a structural analog, while chemically similar, will have different chromatographic and mass spectrometric behavior, leading to less effective compensation for analytical variability.

Experimental Protocols

A robust and validated bioanalytical method is essential for generating reliable pharmacokinetic and toxicokinetic data. Below is a detailed methodology for the quantification of Ipragliflozin in human plasma using this compound as the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ipragliflozin: m/z [M+H]+ → fragment ion

    • This compound: m/z [M+H]+ → fragment ion

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Rationale and Process

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Ipragliflozin Mechanism of Action: SGLT2 Inhibition

SGLT2_Inhibition cluster_blood Bloodstream cluster_tubule Renal Proximal Tubule Glucose_Blood Glucose SGLT2 SGLT2 Na+/Glucose Cotransporter Glucose_Blood->SGLT2:f0 Reabsorption SGLT2:f1->Glucose_Blood into blood Glucose_Urine Glucose SGLT2->Glucose_Urine Excretion in Urine Ipragliflozin Ipragliflozin Ipragliflozin->SGLT2 Inhibits

Caption: Mechanism of Ipragliflozin action on SGLT2 in the renal tubule.

Bioanalytical Workflow for Ipragliflozin Quantification

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Workflow for Ipragliflozin quantification using LC-MS/MS.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach for the bioanalysis of Ipragliflozin. Its ability to closely mimic the analyte's behavior throughout the analytical process provides a level of accuracy, precision, and robustness that cannot be matched by structural analog internal standards. For researchers, scientists, and drug development professionals, the investment in a SIL-IS is a critical step towards ensuring the integrity and reliability of their bioanalytical data, ultimately leading to more informed decisions in the drug development pipeline.

References

A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Analysis of Ipragliflozin with Ipragliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For a drug like Ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, robust analytical methods are crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comprehensive comparative analysis of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with a special focus on the role of the deuterated internal standard, Ipragliflozin-d5.

This objective comparison, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, balancing the requirements for sensitivity, selectivity, and cost-effectiveness.

At a Glance: Key Performance Metrics

The choice between HPLC-UV and LC-MS/MS for the analysis of Ipragliflozin often hinges on the specific requirements of the assay. LC-MS/MS generally offers superior sensitivity and selectivity, while HPLC-UV can be a more accessible and cost-effective option for certain applications. The following table summarizes the key performance parameters for each technique based on published analytical methods.

Performance ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.022 µg/mL[1]~0.1 ng/mL
Limit of Quantification (LOQ) 0.076 µg/mL[1]~0.5 ng/mL
Linearity Range 10 - 100 µg/mL[2]5 - 5000 ng/mL
Accuracy (% Recovery) 98.57 ± 0.40%[3]Within ±15%[3][4]
Precision (%RSD) 0.82%[3]Within ±15%[3][4]
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, highly specific due to mass-based detection of parent and fragment ions.[5]
Internal Standard Requires a structurally similar compound that is chromatographically resolved from Ipragliflozin. This compound is not suitable as it has the same UV absorbance.This compound is the ideal internal standard, co-eluting with the analyte but distinguishable by its mass-to-charge ratio, correcting for matrix effects and ionization suppression.
Cost & Complexity Lower initial investment and operational cost, simpler instrumentation.Higher initial investment and operational cost, more complex instrumentation and requires specialized expertise.

The Role of the Internal Standard: this compound

An internal standard (IS) is crucial for accurate quantification in chromatography as it compensates for variations in sample preparation and instrument response. This compound, a stable isotope-labeled version of the drug, is the gold standard for use as an IS with LC-MS/MS. This is because it behaves almost identically to Ipragliflozin during extraction and chromatography but is easily distinguished by the mass spectrometer due to its higher mass. This allows for precise correction of any analyte loss or signal suppression.

Conversely, for HPLC-UV analysis, this compound is not a suitable internal standard. The UV detector identifies compounds based on their light absorption properties, which are nearly identical for Ipragliflozin and its deuterated form. Therefore, they would co-elute and be detected as a single peak, making it impossible to use the deuterated form for quantification. For HPLC-UV methods, a different, structurally similar compound that can be chromatographically separated from Ipragliflozin would be required as an internal standard.

Experimental Protocols: A Detailed Look

Below are detailed methodologies for the analysis of Ipragliflozin using both HPLC-UV and LC-MS/MS, based on established and validated methods.

HPLC-UV Method for Ipragliflozin

This method is suitable for the quantification of Ipragliflozin in bulk drug and pharmaceutical dosage forms.

Chromatographic Conditions:

  • Column: INTERSIL C18-EP (4.6 x 250mm, 5µm)[1]

  • Mobile Phase: Acetonitrile and potassium phosphate buffer (pH 5) in a 70:30 ratio[1]

  • Flow Rate: 1 mL/min[1]

  • Detection Wavelength: 254 nm[1]

  • Column Temperature: 30°C[6]

  • Injection Volume: 20 µL[6]

Sample Preparation:

  • Prepare a standard stock solution of Ipragliflozin in a suitable solvent (e.g., acetonitrile:water, 40:60).[6]

  • For pharmaceutical dosage forms, crush tablets and dissolve the powder in the solvent to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

LC-MS/MS Method for Ipragliflozin with this compound

This method is highly sensitive and selective, making it ideal for the quantification of Ipragliflozin in biological matrices such as plasma.

Chromatographic Conditions:

  • Column: Quicksorb ODS (2.1mm i.d.×150mm, 5μm)[3][4]

  • Mobile Phase: Acetonitrile/0.1% formic acid (90:10, v/v)[3][4]

  • Flow Rate: 0.2 mL/min[3][4]

  • Injection Volume: Not specified, typically 5-10 µL for LC-MS/MS.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3][4]

  • MRM Transitions:

    • Ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0[3][4]

    • Empagliflozin (as an alternative IS): m/z 451.2 [M+H]+ → 71.0[3][4] (Note: The transition for this compound would be adjusted based on its specific mass increase).

Sample Preparation (from rat plasma):

  • To a plasma sample, add a known amount of this compound internal standard solution.

  • Perform a liquid-liquid extraction using tert-butyl methyl ether.[3][4]

  • Vortex and centrifuge the sample.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC-UV and LC-MS/MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Bulk Drug or Pharmaceutical Dosage Dissolution Dissolve in Solvent Sample->Dissolution Step 1 Filtration Filter (0.45 µm) Dissolution->Filtration Step 2 Injection Inject into HPLC Filtration->Injection Step 3 Separation Chromatographic Separation (C18) Injection->Separation Step 4 Detection UV Detection (254 nm) Separation->Detection Step 5 Integration Peak Integration Detection->Integration Step 6 Quantification Quantification vs. External Standard Integration->Quantification Step 7 Result Final Concentration Quantification->Result Step 8

Experimental workflow for HPLC-UV analysis of Ipragliflozin.

LC_MSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spiking Spike with This compound (IS) Sample->Spiking Step 1 Extraction Liquid-Liquid Extraction Spiking->Extraction Step 2 Evaporation Evaporate & Reconstitute Extraction->Evaporation Step 3 Injection Inject into LC Evaporation->Injection Step 4 Separation Chromatographic Separation (ODS) Injection->Separation Step 5 Ionization Electrospray Ionization (ESI+) Separation->Ionization Step 6 Detection Tandem MS Detection (MRM) Ionization->Detection Step 7 Integration Peak Area Ratio (Analyte/IS) Detection->Integration Step 8 Quantification Quantification vs. Calibration Curve Integration->Quantification Step 9 Result Final Concentration Quantification->Result Step 10

Experimental workflow for LC-MS/MS analysis of Ipragliflozin.

Conclusion: Making the Right Choice

The decision to use HPLC-UV or LC-MS/MS for the analysis of Ipragliflozin is contingent on the specific analytical needs.

HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control of bulk drug and pharmaceutical formulations where the concentration of Ipragliflozin is relatively high and the sample matrix is simple.

LC-MS/MS , on the other hand, is the method of choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices. The ability to use a deuterated internal standard like this compound provides a significant advantage in terms of accuracy and precision by effectively compensating for matrix effects.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select the optimal analytical method to ensure the quality, safety, and efficacy of Ipragliflozin-containing products.

References

Safety Operating Guide

Proper Disposal of Ipragliflozin-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ipragliflozin-d5, a deuterated analog of Ipragliflozin. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with regulatory standards.

This compound, like its parent compound, requires careful handling and disposal due to its potential health hazards. While toxicological properties have not been thoroughly investigated for the deuterated form, the parent compound, Ipragliflozin, is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Long-term exposure may lead to organ damage, specifically to the kidneys and liver, and it is suspected of damaging unborn children.[2] Therefore, treating this compound with the same precautions as hazardous material is imperative.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategoryItemSpecification
Eye Protection Safety GogglesGoggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection GlovesCompatible, chemical-resistant gloves. Gloves must be inspected prior to use.
Body Protection Lab Coat/ClothingImpervious, fire/flame-resistant lab coat or clothing.[3]
Respiratory RespiratorA NIOSH-approved respirator should be used as conditions warrant.[4]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.[1]

Spill and Contamination Response

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Do not allow the chemical to enter drains or watercourses.[1]

  • Absorption: For liquid spills, absorb with a non-combustible, inert material such as sand, earth, or vermiculite. For solid spills, carefully scoop the material to avoid creating dust.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.

  • Collection and Disposal: Collect all contaminated materials, including absorbents and cleaning supplies, into a designated, labeled, and sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[3]

  • Waste Identification and Segregation:

    • Pure this compound and any materials heavily contaminated with it should be classified as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams.

  • Packaging and Labeling:

    • Place the waste in a clearly labeled, sealed, and non-reactive container.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and any relevant hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be locked to prevent unauthorized access.[1][2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound or Ipragliflozin.

  • Incineration:

    • The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed disposal facility.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

G cluster_handling Handling & Use cluster_spill_response Spill Response cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: this compound in Use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Ventilated Area ppe->handling spill Spill Occurs handling->spill Yes no_spill No Spill handling->no_spill No evacuate Evacuate & Ventilate Area spill->evacuate waste_gen Generate Waste (Expired Material, Contaminated Items) no_spill->waste_gen contain Contain Spill evacuate->contain absorb Absorb with Inert Material contain->absorb decontaminate Decontaminate Surfaces absorb->decontaminate collect_spill Collect Contaminated Material decontaminate->collect_spill package Package in Labeled, Sealed Container collect_spill->package segregate Segregate as Hazardous Waste waste_gen->segregate segregate->package storage Store in Secure, Designated Area package->storage ehs Contact EHS for Pickup storage->ehs disposal_co Transfer to Licensed Disposal Company ehs->disposal_co incinerate Incineration with Afterburner & Scrubber disposal_co->incinerate end End: Proper Disposal Complete incinerate->end

This compound Disposal Workflow

It is crucial to adhere to all federal, state, and local regulations regarding the disposal of chemical waste. Consult your institution's specific guidelines and the Safety Data Sheet for any additional information.

References

Personal protective equipment for handling Ipragliflozin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ipragliflozin-d5. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment. Given that this compound is a deuterated analog of the active pharmaceutical ingredient Ipragliflozin, it should be handled with the same precautions as a potent compound, especially as comprehensive toxicological data for the deuterated form may be limited.

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] It is crucial to use appropriate personal protective equipment to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specific Recommendations Reason
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for handling powder. Use in a well-ventilated area or a chemical fume hood.[1][2]To prevent inhalation of airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated.To prevent skin absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust and splashes.
Body Protection Laboratory coat or disposable gown. Ensure it is fully buttoned.To protect skin and personal clothing from contamination.
Face Protection Face shield, in addition to goggles, when there is a risk of splashing.To provide a barrier for the entire face.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe handling, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area (Fume Hood/Glove Box) gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather Handling Equipment (Spatulas, Weigh Paper, etc.) gather_ppe->gather_materials don_ppe Don PPE in Correct Order gather_materials->don_ppe Proceed to Handling handle_compound Handle this compound (Weighing, Dissolving) don_ppe->handle_compound decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate Complete Handling dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Safe Handling Workflow for this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical. The following table outlines the initial steps to take.

Type of Exposure Immediate First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_disposal Disposal Pathway unused_compound Unused/Expired This compound waste_container Place in a Labeled, Sealed Hazardous Waste Container unused_compound->waste_container contaminated_ppe Contaminated PPE (Gloves, Gown, etc.) contaminated_ppe->waste_container contaminated_materials Contaminated Labware (Weigh Boats, Wipes) contaminated_materials->waste_container waste_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service waste_container->waste_pickup

Figure 2: Disposal Workflow for this compound Waste.

Disposal Guidelines:

  • Unused Product: Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be considered hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.